Technical Documentation Center

2-Amino-4,6-dichloropyrimidine-5-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
  • CAS: 1277179-33-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

This guide provides a comprehensive overview of the synthetic pathway for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a key intermediate in the development of various therapeutic agents. The document is intended for r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed procedural insights and mechanistic explanations to ensure both scientific integrity and practical applicability.

Introduction: The Significance of a Versatile Pyrimidine Scaffold

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs and investigational compounds. Among these, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a highly versatile building block. The presence of two reactive chlorine atoms at the 4 and 6 positions allows for selective nucleophilic substitution, enabling the introduction of diverse functionalities. The amino group at the 2-position and the cyano group at the 5-position provide additional handles for molecular elaboration, making this compound a valuable precursor for the synthesis of complex heterocyclic systems with a wide range of biological activities.[1][2] The strategic importance of this intermediate necessitates a robust and well-understood synthetic route to ensure a consistent and high-quality supply for research and development programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of the target compound and its intermediates, is paramount for safe handling and successful experimentation.

Property2-Amino-4,6-dichloropyrimidine2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde
Molecular Formula C₄H₃Cl₂N₃C₅H₃Cl₂N₃O
Molecular Weight 163.99 g/mol [3]Not explicitly found, but related to the carboxaldehyde
Appearance Light brown powder/solid[4]Pale yellow to yellow crystals or powder[5]
Melting Point 219 - 226 °C[4]Not explicitly found
CAS Number 56-05-3[3]5604-46-6[5]

Safety and Handling: 2-Amino-4,6-dichloropyrimidine is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4][6][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[4][6][7] In case of contact with eyes, rinse cautiously with water for several minutes.[4][6][7]

A Robust Two-Step Synthetic Pathway

The most logical and well-supported synthetic route to 2-Amino-4,6-dichloropyrimidine-5-carbonitrile proceeds through a two-step sequence: the initial formation of a dihydroxypyrimidine precursor followed by a chlorination reaction.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Starting_Materials Guanidine + Malononitrile Derivative Intermediate 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile Starting_Materials->Intermediate Base-catalyzed condensation Final_Product 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Intermediate->Final_Product POCl₃, Base caption Figure 1: Two-step synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile.

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and Its Analogs

A Note to the Researcher: The compound of interest, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, is a specific chemical entity with limited publicly available research data. While its existence is confirmed and it is a...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The compound of interest, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, is a specific chemical entity with limited publicly available research data. While its existence is confirmed and it is available from commercial suppliers, a comprehensive body of literature detailing its synthesis, reaction mechanisms, and applications is not sufficiently developed to construct an in-depth technical guide.

This guide will provide the core identification and structural information for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. Recognizing the need for deeper, field-proven insights, this document will then pivot to an in-depth exploration of its parent compound, 2-Amino-4,6-dichloropyrimidine , a widely studied and crucial intermediate in medicinal chemistry. This approach allows us to deliver a guide with the scientific integrity and depth required by research professionals, focusing on a molecule with a rich history of application and a wealth of experimental data.

Part 1: Core Identification of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

The requested compound, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, is a distinct chemical entity. Its fundamental identifiers are crucial for procurement and initial characterization.

Chemical Identity and Structure
  • Chemical Name: 2-amino-4,6-dichloropyrimidine-5-carbonitrile[1]

  • CAS Number: 1277179-33-5[1][2]

  • Molecular Formula: C₅H₂Cl₂N₄[1][3][4]

  • Molecular Weight: 189.00 g/mol [1][3][4]

Structural Representation

The structure of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is characterized by a pyrimidine ring functionalized with an amino group at the C2 position, two chloro groups at C4 and C6, and a nitrile group at the C5 position.

Part 2: In-Depth Technical Guide on 2-Amino-4,6-dichloropyrimidine (CAS 56-05-3): A Key Synthetic Precursor

The parent compound, 2-Amino-4,6-dichloropyrimidine, is a cornerstone building block in the synthesis of a multitude of biologically active molecules. Its reactivity is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for drug discovery.

Physicochemical Properties and Specifications

A summary of the key properties of 2-Amino-4,6-dichloropyrimidine is presented below. These values are critical for experimental design, including solvent selection and reaction temperature.

PropertyValueReference
CAS Number 56-05-3[5]
Molecular Formula C₄H₃Cl₂N₃[5][6]
Molecular Weight 163.99 g/mol [6]
Appearance Pale cream to light brown powder/solid[7]
Melting Point 219-222 °C (lit.)
Solubility Insoluble in water; soluble in acetone and hot toluene.
Storage Store in a dry, dark place at room temperature.
Synthesis of 2-Amino-4,6-dichloropyrimidine

The industrial and laboratory-scale synthesis of 2-Amino-4,6-dichloropyrimidine is well-established. The most common and efficient method involves the chlorination of 2-amino-4,6-dihydroxypyrimidine.

Core Reaction: The conversion of the dihydroxy precursor to the dichloro product is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Causality in Reagent Choice:

  • 2-amino-4,6-dihydroxypyrimidine: This starting material is readily available and exists in its more stable tautomeric form, which is amenable to chlorination.

  • Phosphorus Oxychloride (POCl₃): It serves as both the chlorinating agent and, in many procedures, the solvent. Its efficacy lies in its ability to convert the hydroxyl groups (or their keto tautomers) into excellent leaving groups, which are subsequently displaced by chloride ions.

  • Amine Base (e.g., N,N-dimethylaniline): An acid scavenger, such as an amine base, is often added to neutralize the HCl generated during the reaction.[8] This prevents unwanted side reactions and drives the equilibrium towards the product. The controlled addition of the base at moderate temperatures (e.g., 55-68°C) is an improvement over older methods that required high reflux temperatures and large excesses of POCl₃.[8]

Experimental Protocol: Improved Synthesis of 2-Amino-4,6-dichloropyrimidine[8]

  • Reaction Setup: In a well-ventilated fume hood, a multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, and an addition funnel.

  • Reagent Charging: Charge the flask with 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride (a mole ratio of approximately 1:3.4 to 1:4.2 is optimal).

  • Controlled Addition: Begin stirring the mixture and heat to a temperature between 55-68°C.

  • Base Addition: Slowly add N,N-dimethylaniline (or another suitable amine base) dropwise via the addition funnel. The mole ratio of the base to the starting pyrimidine should be in the range of 1.7:1 to 2.5:1.

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture for several hours until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is then collected by filtration, washed thoroughly with water to remove any remaining acid and salts, and dried under vacuum.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Charge Reactor with 2-amino-4,6-dihydroxypyrimidine & POCl3 heat Heat to 55-68°C start->heat add_base Slowly Add N,N-dimethylaniline heat->add_base react Stir for several hours (Monitor by TLC/HPLC) add_base->react quench Quench mixture on ice react->quench Reaction Complete filter Filter precipitate quench->filter wash Wash solid with H2O filter->wash dry Dry under vacuum wash->dry product product dry->product Final Product

Caption: Workflow for the improved synthesis of 2-Amino-4,6-dichloropyrimidine.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 2-Amino-4,6-dichloropyrimidine stems from the differential reactivity of its functional groups. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr): This is the most important reaction of this scaffold. The electron-withdrawing nature of the pyrimidine ring nitrogens and the chloro substituents facilitates the attack of nucleophiles.

  • Common Nucleophiles: Amines, alcohols (alkoxides), and thiols are frequently used to displace one or both chlorine atoms. This allows for the construction of libraries of compounds with diverse functionalities.

  • Regioselectivity: In many cases, sequential and regioselective substitution can be achieved by controlling reaction conditions such as temperature and the nature of the nucleophile.

Applications as a Synthetic Intermediate:

  • Antiviral Agents: Historically, 2-Amino-4,6-dichloropyrimidine was investigated for its antiviral properties, showing inhibitory effects against herpes simplex and influenza viruses.[6] It serves as a precursor for more complex nucleoside analogs and other antiviral compounds.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The 2-amino group can act as a key hydrogen bond donor, while the C4 and C6 positions can be functionalized to target specific pockets in the ATP-binding site of kinases.

  • Adenosine Receptor Antagonists: While not the specific carbonitrile derivative, the broader class of 2-aminopyrimidine-5-carbonitriles has been extensively explored as potent and selective A1 adenosine receptor antagonists, which have therapeutic potential in a range of disorders.[9]

  • Anti-inflammatory Agents: Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit the production of nitric oxide (NO), suggesting potential applications in treating inflammatory conditions.[10]

Illustrative Reaction Pathway: Sequential SNAr

G start 2-Amino-4,6-dichloropyrimidine step1 Mono-substituted Intermediate start->step1 + Nucleophile A (e.g., R1-NH2) Controlled Conditions step2 Di-substituted Product step1->step2 + Nucleophile B (e.g., R2-OH) Harsher Conditions

Caption: Generalized pathway for sequential substitution on the pyrimidine core.

Part 3: Safety and Handling

As a chlorinated heterocyclic compound, 2-Amino-4,6-dichloropyrimidine requires careful handling in a laboratory setting.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) dust mask should be worn.

    • Skin and Body Protection: Wear a lab coat.

  • Handling and Storage: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store it in a dry, well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.

This guide provides a foundational understanding of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and a detailed exploration of its vital precursor, 2-Amino-4,6-dichloropyrimidine. The information on the latter compound offers the in-depth, practical insights required by researchers in drug discovery and medicinal chemistry, underscoring the vast potential of the pyrimidine scaffold.

References

  • 1277179-33-5 | 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. (n.d.). Chem-Space. Retrieved January 1, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(19), 6537. MDPI. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). Journal of Medicinal Chemistry, 64(15), 11493-11525. ACS Publications. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2010). Molecules, 15(12), 9234-9255. MDPI. [Link]

  • 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). U.S. Patent No. 5,698,695.

Sources

Foundational

Spectroscopic Characterization of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: A Technical Guide

For Immediate Release This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (CAS No. 1277179-33-5), a key heterocyclic intermediate in the developme...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (CAS No. 1277179-33-5), a key heterocyclic intermediate in the development of novel therapeutics and functional materials. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a robust analytical framework by integrating theoretical predictions for the target molecule with experimental data from its close structural analog, 2-Amino-4,6-dichloropyrimidine (CAS No. 56-05-3).

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this important synthetic building block.

Molecular Structure and Spectroscopic Overview

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly functionalized pyrimidine ring, featuring an amino group, two chloro substituents, and a nitrile group. This unique substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic signatures. The electron-withdrawing nature of the chloro and cyano groups, combined with the electron-donating amino group, creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontcolor="#202124"];

// Substituent nodes N_amino [label="H₂N", pos="-1.73,1!", color="#34A853"]; Cl_4 [label="Cl", pos="0,-2!", color="#EA4335"]; CN_5 [label="C≡N", pos="1.73,-1!", color="#FBBC05"]; Cl_6 [label="Cl", pos="1.73,1!", color="#EA4335"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- N_amino; C4 -- Cl_4; C5 -- CN_5; C6 -- Cl_6; } caption="Molecular Structure of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile"

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, the absence of a proton at the 5-position, which is substituted by a carbonitrile group, is a key distinguishing feature from its analog, 2-Amino-4,6-dichloropyrimidine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is expected to be simple, primarily showing the signal for the amino protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.5Broad Singlet2H-NH₂

Rationale for Predictions:

  • -NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The chemical shift is anticipated to be in the downfield region due to the electron-withdrawing effects of the dichloropyrimidine ring and the adjacent cyano group. The exact position can be sensitive to solvent and concentration.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be more informative, with distinct signals for each carbon atom in the molecule. The presence of the carbonitrile group will introduce a characteristic signal and influence the chemical shifts of the pyrimidine ring carbons.

Carbon AtomPredicted Chemical Shift (δ) ppm
C2 (-NH₂)~163
C4/C6 (-Cl)~158
C5 (-CN)~105
-C≡N~115

Rationale for Predictions:

  • C2, C4, C6: The chemical shifts of the pyrimidine ring carbons are influenced by the attached electronegative atoms. The carbons bonded to chlorine (C4 and C6) are expected to be significantly deshielded.[1]

  • C5: The carbon bearing the cyano group (C5) is expected to be at a relatively upfield position compared to the other ring carbons.

  • -C≡N: The carbon of the nitrile group typically appears in the 110-125 ppm range.

Experimental NMR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)

For validation and comparison, the experimental NMR data for the analog lacking the 5-carbonitrile group is presented below.

¹H NMR of 2-Amino-4,6-dichloropyrimidine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 8.0Broad Singlet2H-NH₂
~6.5 - 7.5Singlet1HH-5

¹³C NMR of 2-Amino-4,6-dichloropyrimidine

Carbon AtomChemical Shift (δ) ppm
C2 (-NH₂)~162
C4/C6 (-Cl)~160
C5 (-H)~108

The key difference to note is the presence of the H-5 proton signal in the ¹H NMR and the corresponding C5-H carbon signal in the ¹³C NMR of the analog, which would be absent in the spectrum of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile.

NMR Experimental Protocol

A general protocol for acquiring NMR spectra for this class of compounds is as follows:

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

weigh -> dissolve -> transfer -> insert -> lock_shim; lock_shim -> acquire_h1 -> ft; lock_shim -> acquire_c13 -> ft; ft -> phase_baseline -> calibrate -> integrate; } caption="General NMR Experimental Workflow"

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile will be characterized by the vibrations of the N-H, C≡N, and C-Cl bonds, as well as the pyrimidine ring stretches.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
2240 - 2210Medium-Strong, SharpC≡N stretching of the nitrile group
~1640StrongN-H bending (scissoring)
~1570StrongC=N stretching (pyrimidine ring)
~850 - 750StrongC-Cl stretching

Rationale for Predictions:

  • N-H Stretching: The primary amine will show two distinct stretching bands corresponding to asymmetric and symmetric vibrations.[2]

  • C≡N Stretching: The carbon-nitrogen triple bond of the nitrile group gives a characteristic sharp absorption in a relatively clean region of the spectrum.[3]

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1600-1400 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bonds will have strong absorptions in the fingerprint region.[2]

Experimental IR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)

A study on the infrared spectrum of 2-Amino-4,6-dichloropyrimidine reported the following key absorptions:[2]

Wavenumber (cm⁻¹)IntensityAssignment
3470vsN-H Asymmetric stretching
3390msN-H Symmetric stretching
1225vsC-H in-plane-bend
845wC-C out-of-plane-bend
300sC-Cl in-plane-bend
220mC-Cl out-of-plane-bend

The most significant difference in the IR spectrum of the carbonitrile derivative would be the presence of the strong, sharp C≡N stretching band around 2230 cm⁻¹.

IR Experimental Protocol

dot graph "ir_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation (ATR)"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

clean -> place -> apply_pressure -> background -> sample_scan -> subtract -> label_peaks; } caption="General ATR-FTIR Experimental Workflow"

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (Molecular Weight: ~189.00 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The approximate ratio of the M+, [M+2]+, and [M+4]+ peaks will be 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

Expected Molecular Ion Peaks:

Ionm/z
[M]⁺ (²³⁵Cl)~188
[M+2]⁺ (¹³⁵Cl, ¹³⁷Cl)~190
[M+4]⁺ (²³⁷Cl)~192
Predicted Fragmentation Pathway

The fragmentation of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is likely to proceed through the loss of small, stable molecules or radicals.

dot graph "ms_fragmentation" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#EA4335"];

M [label="[M]⁺\nm/z ~188, 190, 192"]; M_minus_Cl [label="[M-Cl]⁺"]; M_minus_HCN [label="[M-HCN]⁺"]; M_minus_Cl_HCN [label="[M-Cl-HCN]⁺"];

M -> M_minus_Cl [label="- Cl"]; M -> M_minus_HCN [label="- HCN"]; M_minus_Cl -> M_minus_Cl_HCN [label="- HCN"]; } caption="Predicted MS Fragmentation Pathway"

Experimental Mass Spectrum Data for 2-Amino-4,6-dichloropyrimidine (for comparison)

The mass spectrum of 2-Amino-4,6-dichloropyrimidine (Molecular Weight: ~163.99 g/mol ) shows a molecular ion peak cluster around m/z 163 and 165, consistent with the presence of two chlorine atoms.[4]

Mass Spectrometry Experimental Protocol

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile can be effectively achieved through a combined analysis of NMR, IR, and MS data. While direct experimental data is not widely available, this guide provides a robust framework based on theoretical predictions and comparison with the well-characterized analog, 2-Amino-4,6-dichloropyrimidine. The key distinguishing features to look for are the absence of a C5-H signal in the NMR spectra, the presence of a strong nitrile stretch in the IR spectrum, and a molecular ion peak cluster in the mass spectrum corresponding to a molecular weight of approximately 189 g/mol . This guide serves as a valuable resource for researchers working with this versatile chemical intermediate.

References

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S. K., et al. (Year of publication not available). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

Sources

Exploratory

Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in common lab solvents

An In-Depth Technical Guide to Determining the Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Common Laboratory Solvents Authored by: A Senior Application Scientist Introduction 2-Amino-4,6-dichloropyrimi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, adorned with reactive chloro groups, an amino group, and a cyano group, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The success of any application, from synthetic modification to biological screening and formulation, is fundamentally governed by the compound's solubility in various solvent systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. While specific quantitative solubility data for this exact molecule is not extensively documented in public literature, this guide will equip you with the theoretical understanding and practical, field-proven experimental protocols necessary to generate this critical data in your own laboratory settings. We will draw upon established methodologies and data from structurally related compounds to inform our approach.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, the key structural features influencing its solubility are:

  • Polar Functional Groups: The amino (-NH2) and cyano (-CN) groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents.

  • Pyrimidine Ring: The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors.

  • Chlorine Substituents: The chloro groups (-Cl) contribute to the molecule's overall polarity and can engage in dipole-dipole interactions.

  • Molecular Size and Rigidity: The planar and relatively rigid structure of the molecule will influence how effectively solvent molecules can solvate it.

Based on these features, it is anticipated that 2-Amino-4,6-dichloropyrimidine-5-carbonitrile will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and some polar protic solvents. For instance, a related compound, 2-Amino-4,6-dichloropyrimidine, is reported to be insoluble in water but soluble in acetone.[1] This suggests that while the amino group provides some polarity, the overall molecular character may favor less polar or polar aprotic solvents over highly polar protic solvents like water.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The two most common and robust methods for determining the thermodynamic (or equilibrium) solubility are the Shake-Flask Method and the Solvent Addition Method.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility as it measures the concentration of a saturated solution in equilibrium with the solid drug.[2]

Experimental Protocol
  • Preparation: Add an excess amount of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[3]

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[3][4] This can range from 24 to 72 hours. Periodic agitation is necessary to facilitate dissolution.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This can be achieved through centrifugation or filtration.[3][4] Care must be taken to avoid precipitation due to temperature changes and to prevent the filter from adsorbing the solute.[3]

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[3][4]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[5]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis A Add excess solute to known volume of solvent B Seal vials and agitate at constant temperature (24-72h) A->B C Settle undissolved solid B->C D Centrifuge or filter to isolate saturated supernatant C->D E Dilute supernatant D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Equilibrium (Shake-Flask) Method.

Method 2: Solvent Addition Method (Clear Point Determination)

This method is a faster alternative to the shake-flask method and is particularly useful for screening solubility in various solvents or solvent mixtures.[6][7] It involves adding a solvent to a known amount of the compound until a clear solution is observed.[6][7][8]

Experimental Protocol
  • Preparation: Accurately weigh a small amount of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile into a vial.

  • Solvent Addition: At a constant temperature, add the test solvent to the vial in small, precise increments using a burette or a calibrated pipette.

  • Observation: After each addition, vigorously mix the contents of the vial and observe for the complete dissolution of the solid (the "clear point"). The rate of solvent addition can influence the results, so a slow and consistent rate is recommended.[6][7]

  • Calculation: The solubility is calculated based on the total volume of solvent added to dissolve the known mass of the compound.

Workflow for Solvent Addition Method

G cluster_prep Preparation cluster_titration Titration & Observation cluster_calc Calculation A Place a known mass of solute in a vial B Add solvent in small, measured increments A->B C Mix vigorously after each addition B->C D Observe for complete dissolution (clear point) C->D E Record total volume of solvent added D->E F Calculate solubility (mass of solute / volume of solvent) E->F

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Common Laboratory Solvents at 25°C
Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Water
Methanol
Ethanol
Polar Aprotic Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile
Acetone
Nonpolar Toluene
Hexane
Dichloromethane (DCM)

This table is a template for recording experimental results.

Interpretation of Results
  • High Solubility (e.g., in DMF, DMSO): These solvents are ideal for preparing stock solutions for biological assays and for use as reaction media where high concentrations of the substrate are required.

  • Moderate Solubility (e.g., in Acetone, Ethyl Acetate): These solvents may be suitable for purification via crystallization, where solubility is significant at elevated temperatures but lower at room temperature.

  • Low Solubility (e.g., in Water, Hexane): These solvents can be used as anti-solvents in crystallization processes or in extraction procedures to separate the compound from impurities with different solubility profiles.

Conclusion

A thorough understanding of the solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is paramount for its effective utilization in research and development. This guide provides the necessary theoretical background and detailed, actionable protocols for the experimental determination of its solubility in a range of common laboratory solvents. By systematically applying the equilibrium (shake-flask) or solvent addition methods, researchers can generate the critical data needed to guide solvent selection for chemical synthesis, purification, formulation, and biological testing, thereby accelerating the path from discovery to application.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol.

  • Reus, M. A., Van Der Heijden, A. E., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011.

  • ACS Publications. Solubility Determination from Clear Points upon Solvent Addition.

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2012). Chinese Pharmaceutical Journal, 47(20), 1689-1692.

  • University of Strathclyde. Solubility determination from clear points upon solvent addition.

  • Scribd. Procedure For Determining Solubility of Organic Compounds.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

  • Bio-protocol. Equilibrium solubility measurement.

  • Experiment: Solubility of Organic & Inorganic Compounds.

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?.

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

  • Quora. How can you determine the solubility of organic compounds?.

  • Creative Biolabs. Aqueous Solubility.

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • PubChem. 2-Amino-4,6-dichloropyrimidine.

  • BenchChem. In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.

  • Sigma-Aldrich. 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde.

  • Thermo Scientific Alfa Aesar. 2-Amino-4,6-dichloropyrimidine, 98%.

  • Biosynth. 2-Amino-4,6-dichloropyrimidine.

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.

  • ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3).

Sources

Foundational

Known biological activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Biological Activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Executive Summary The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile emerges as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring two reactive chlorine atoms, an amino group, and an electron-withdrawing nitrile group, makes it a privileged scaffold for the synthesis of diverse heterocyclic compounds. This guide provides a comprehensive overview of the known biological activities associated with this core, the methodologies used to assess these activities, and the structure-activity relationship insights that drive its application in modern drug discovery. We will delve into its role as a precursor to potent enzyme inhibitors, anti-inflammatory agents, and anticancer compounds, offering both foundational knowledge and practical, field-proven experimental protocols.

Molecular Profile and Physicochemical Properties

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a halogenated pyrimidine derivative that serves primarily as a building block in organic synthesis. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path for structural elaboration and the creation of compound libraries.[1]

PropertyValueReference
IUPAC Name 2-Amino-4,6-dichloro-5-cyanopyrimidine[2]
CAS Number 71605-67-5-
Molecular Formula C₅H₂Cl₂N₄[2]
Molecular Weight 189.00 g/mol [2]
Appearance Powder
Melting Point 219-222 °C
SMILES N(C1=NC(Cl)=C(C#N)C(Cl)=N1)

Synthesis of the Core Scaffold

The primary route for synthesizing 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and its analogs involves the chlorination of the corresponding dihydroxypyrimidine precursor. The Vilsmeier-Haack reaction is an efficient and widely adopted method for this conversion, transforming the more stable 2-amino-4,6-dihydroxypyrimidine into the highly reactive dichlorinated intermediate.[1][3][4] This transformation is critical as it installs the reactive chlorine "handles" necessary for subsequent derivatization.

G cluster_0 Synthesis Workflow start 2-Amino-4,6-dihydroxypyrimidine (Precursor) reagent Vilsmeier-Haack Reagent (e.g., POCl₃, PCl₅, DMF) start->reagent Chlorination product 2-Amino-4,6-dichloropyrimidine (Target Scaffold) reagent->product Reaction

Caption: General synthesis workflow for 2-amino-4,6-dichloropyrimidines.

Key Biological Activities and Therapeutic Potential

While primarily a synthetic intermediate, the 2-amino-4,6-dichloropyrimidine scaffold and its direct derivatives have been investigated for several biological activities. The true value of the 5-carbonitrile variant lies in its use to create more complex molecules with enhanced potency and selectivity.

Anti-inflammatory and Immunomodulatory Effects

A significant activity associated with the 2-amino-4,6-dichloropyrimidine class is the inhibition of nitric oxide (NO) production.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Key Findings:

  • Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit immune-activated NO production in mouse peritoneal cells.[3][4]

  • The inhibitory effect was observed irrespective of the substituent at the 5-position, suggesting the core scaffold is crucial for this activity.[3]

  • The most potent derivative identified in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 µM, surpassing the activity of reference inhibitors.[3][4] Other derivatives had IC₅₀ values in the 9–36 µM range.[3]

  • Importantly, these compounds did not affect the viability of the cells, indicating that the observed NO inhibition was not due to general cytotoxicity.[3][4]

This anti-inflammatory potential makes the scaffold an attractive starting point for developing novel agents for inflammatory diseases.

Anticancer and Cytotoxic Activity

The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore in the design of anticancer agents.[5][6] Derivatives synthesized from the 2-Amino-4,6-dichloropyrimidine-5-carbonitrile core have shown promising activity against various cancer cell lines, often by targeting key signaling pathways.

Mechanistic Insights from Derivatives:

  • EGFR Inhibition: Due to structural similarities with known anticancer drugs like gefitinib, derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[7]

  • PI3K/AKT Pathway Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives demonstrated potent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7) cell lines by inhibiting the PI3K/AKT signaling axis, a critical pathway for cancer cell survival and proliferation.[6]

  • Broad Spectrum Activity: Various pyrimidine-5-carbonitrile derivatives have been reported to be cytotoxic against a range of solid tumors and leukemia cell lines.[5]

G cluster_1 Scaffold Derivatization for Biological Targeting cluster_targets Therapeutic Targets core 2-Amino-4,6-dichloropyrimidine -5-carbonitrile Core target1 iNOS (Inflammation) core->target1 S(N)Ar with Nucleophile A target2 EGFR/PI3K/AKT (Cancer) core->target2 S(N)Ar with Nucleophile B target3 Adenosine Receptors (Neurological) core->target3 S(N)Ar with Nucleophile C target4 Other Kinases core->target4 S(N)Ar with Nucleophile D

Caption: Derivatization of the core scaffold to target various biological pathways.

Adenosine Receptor Antagonism

Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as potent and highly selective A₁ adenosine receptor (A₁AR) antagonists.[8] A₁AR antagonists have therapeutic potential in various conditions, including cardiovascular and neurological disorders. The design of these compounds was guided by receptor-driven docking models, where the 5-cyano group was identified as a key feature for enhancing binding affinity.[8] This highlights the importance of the carbonitrile group for specific receptor interactions.

Antiviral and Antimicrobial Potential

The historical context of 2-amino-4,6-dichloropyrimidine includes reports of broad antiviral activity.[3] Early studies suggested it could inhibit the replication of viruses from the Herpes, Picorna, and Pox groups.[9] However, more recent systematic evaluations of the parent compound and its 5-substituted derivatives found no significant activity against a wide panel of viruses, including HIV, HSV, and CMV.[10] This suggests that while the pyrimidine scaffold is a valid starting point for antiviral drug discovery, simple substitutions on this specific core may not yield broad-spectrum agents.[10]

Nonetheless, the broader class of pyrimidine derivatives continues to be a rich source of antimicrobial agents, with various analogs showing activity against bacteria and fungi.[11][12]

Methodologies and Experimental Protocols

To validate the biological activities of compounds derived from this scaffold, several key assays are employed. The following protocols are foundational for screening and characterizing new chemical entities.

Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the ability of a compound to inhibit the inflammatory production of NO from activated macrophages.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), express iNOS and produce large amounts of NO. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured colorimetrically using the Griess reagent, serving as a direct indicator of NO production.

Step-by-Step Methodology:

  • Cell Isolation: Harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal lavage with sterile, ice-cold PBS.

  • Cell Seeding: Plate the harvested cells in a 96-well plate at a density of ~2x10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere for 2-3 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of the test compound (and positive control, e.g., L-NMMA) in DMSO. Create serial dilutions in the culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • Treatment and Stimulation: Remove non-adherent cells by washing. Add fresh medium containing the test compound dilutions to the wells. Subsequently, add stimulating agents (e.g., LPS at 1 µg/mL and IFN-γ at 10 U/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each compound concentration relative to the stimulated (vehicle-treated) control. Determine the IC₅₀ value using non-linear regression analysis.

G cluster_2 Nitric Oxide Inhibition Assay Workflow A Isolate & Plate Mouse Peritoneal Macrophages B Add Test Compound (Various Concentrations) A->B C Stimulate with LPS/IFN-γ B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay (Measure Nitrite) E->F G Calculate % Inhibition & IC₅₀ F->G

Caption: Workflow for the in vitro nitric oxide (NO) production inhibition assay.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is used to determine the cytotoxic concentration (IC₅₀ or GI₅₀) of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) using a dose-response curve.

Conclusion and Future Directions

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a quintessential example of a versatile chemical scaffold whose value is realized through strategic derivatization. While its intrinsic biological activity may be modest, its synthetic accessibility and reactive handles provide medicinal chemists with a powerful tool to explore vast chemical space. The demonstrated success of its derivatives as potent inhibitors of inflammatory mediators and critical cancer pathways underscores its importance.[3][6] Future research should continue to leverage the SNAr reactivity of the C4 and C6 positions to develop novel, highly selective kinase inhibitors, adenosine receptor modulators, and anti-inflammatory agents. The integration of structure-based drug design with combinatorial synthesis approaches using this core will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Jansa, P., Džubák, P., Vander Maelen, J., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(3), 1324-1337. [Link]

  • Rojas, L. J., Insuasty, D., Abonía, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447. [Link]

  • Yuan, G., Jones, G. B., Prieto, L., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11334-11353. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3584. [Link]

  • Li, Y., & Wang, J. (2013). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 838-841, 161-164. [Link]

  • Seo, W. D., Lee, J. H., & Robins, M. J. (2004). Synthesis and biological activity of 5-fluorotubercidin. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 349-361. [Link]

  • Kumar, K. S., Reddy, T. S., Rao, V. L., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-164. [Link]

  • El-Mekabaty, A., El-Feky, S. M., & Moamen, S. A. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Iranian Chemical Society, 22, 1-19. [Link]

  • Nagashree, S., & Shaukath, A. K. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

  • Yamane, T., Hashizume, T., & Kuze, S. (1992). Synthesis and biological activity of 5'-aminobenzoxazinorifamycin derivatives. Chemical & Pharmaceutical Bulletin, 40(10), 2707-2711. [Link]

  • Li, Y., Li, Y., & Du, Y. (2015). Synthesis and Biological Activities of 5-Thio-α-GalCers. ACS Medicinal Chemistry Letters, 6(4), 476-480. [Link]

  • Hrebabecký, H., & Beránek, J. (1978). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Collection of Czechoslovak Chemical Communications, 43(11), 3268-3278. [Link]

  • J&K Scientific. (n.d.). 2-Amino-4,6-dichloropyrimidine, 97%. J&K Scientific. Retrieved from [Link]

  • El-Naggar, A. M., Abdu-Allah, H. H. M., El-Shorbagi, A. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

  • ResearchGate. (2014). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. Retrieved from [Link]

  • El-Naggar, A. M., Abdu-Allah, H. H. M., El-Shorbagi, A. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

  • Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. [Link]

  • Stoyanova, T., Zhiponova, M., & Danalev, D. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]

  • Yayli, N., Çelik, F., Demir, D., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • Urbańska, K., Gieralt, E., & Wujec, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(1), 188. [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to the Research Landscape of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrimidine Core The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including several approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Within the diverse family of pyrimidine derivatives, 2-amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a highly versatile and reactive building block. The strategic placement of two reactive chlorine atoms, an amino group, and a strongly electron-withdrawing nitrile group on the pyrimidine core makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition.

This technical guide provides a comprehensive literature review of the research surrounding 2-amino-4,6-dichloropyrimidine-5-carbonitrile and its close analogs. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, chemical reactivity, and potential applications, thereby facilitating its use in the design and discovery of new chemical entities.

Synthesis of the 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Scaffold

While a direct, detailed experimental protocol for the synthesis of 2-amino-4,6-dichloropyrimidine-5-carbonitrile is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for analogous compounds. The most probable synthetic route commences with a 5-substituted 2-amino-4,6-dihydroxypyrimidine, which is then subjected to chlorination.

A common and effective method for the chlorination of dihydroxypyrimidines is the use of a Vilsmeier-Haack type reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amine like N,N-dimethylaniline.[1] This approach has been successfully employed for the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines.[2]

An alternative approach for constructing the 2-aminopyrimidine-5-carbonitrile core involves a three-component Biginelli-inspired reaction. This method utilizes an α-cyanoketone, a carboxaldehyde, and a guanidine derivative in a one-pot synthesis to yield 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles in moderate to excellent yields.[3] While this method typically results in aryl or alkyl substituents at the 4 and 6 positions, it highlights a convergent and efficient strategy for assembling the core structure.

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile A 2-Amino-4,6-dihydroxy- pyrimidine-5-carbonitrile B 2-Amino-4,6-dichloro- pyrimidine-5-carbonitrile A->B POCl₃, N,N-dimethylaniline Reflux SNAr_Reaction Representative SₙAr Reaction reactant < 2-Amino-4,6-dichloropyrimidine-5-carbonitrile > product < Monosubstituted Product > reactant->product R-NH₂, Base Solvent, Δ

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of reactive chloro, amino, and cyano groups on the pyrimidine core makes it a versatile building block for the synthesis of a diverse array of more complex molecules, including kinase inhibitors and other pharmacologically active agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and a detailed examination of the key reaction steps. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in the field.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile can be approached through two principal and logically sound strategies. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and specific laboratory capabilities. Both routes converge on the formation of a key intermediate, 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, which is subsequently chlorinated.

Route 1: Direct Cyclization with a Cyanated Precursor

This is arguably the more direct approach, as it incorporates the C5-carbonitrile group during the initial pyrimidine ring formation. The core of this strategy is a condensation reaction between a guanidine salt and a C3 fragment that already contains the cyano group.

Route 2: Sequential Functionalization of the Pyrimidine Core

Route 1: The Direct Cyclization Approach

This synthetic route is predicated on the classical Traube pyrimidine synthesis, which involves the condensation of a compound containing an N-C-N linkage (guanidine) with a 1,3-dicarbonyl compound or its equivalent. To obtain the desired C5-cyano substitution, a malonic ester derivative bearing a cyano group is the ideal starting material.

Starting Materials for Route 1
Starting MaterialRole in SynthesisKey Considerations
Guanidine Hydrochloride or Nitrate Source of the N1, C2, and N3 atoms of the pyrimidine ring.Guanidine salts are stable and commercially available. The free base is typically generated in situ.
Diethyl 2-cyanomalonate Provides the C4, C5 (with the nitrile), and C6 atoms of the pyrimidine ring.This is a key starting material. Its availability and cost may influence the choice of synthetic route.
Sodium Ethoxide or Methoxide Strong base to deprotonate the guanidine salt and catalyze the condensation reaction.Must be handled under anhydrous conditions to prevent hydrolysis.
Phosphorus Oxychloride (POCl₃) Chlorinating agent to convert the dihydroxy intermediate to the dichloro product.A highly reactive and corrosive reagent. Must be handled with extreme care in a well-ventilated fume hood.
N,N-Dimethylformamide (DMF) Co-reagent with POCl₃ to form the Vilsmeier-Haack reagent, which facilitates chlorination.Anhydrous DMF is preferred for the formation of the Vilsmeier reagent.
Experimental Workflow for Route 1

The synthesis via this route can be broken down into two main experimental stages: the formation of the dihydroxy pyrimidine intermediate and its subsequent chlorination.

Route 1 Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination guanidine Guanidine Hydrochloride intermediate 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile guanidine->intermediate Condensation cyano_malonate Diethyl 2-cyanomalonate cyano_malonate->intermediate base Sodium Ethoxide in Ethanol base->intermediate final_product 2-Amino-4,6-dichloropyrimidine-5-carbonitrile intermediate->final_product Chlorination chlorinating_agent POCl₃ / DMF chlorinating_agent->final_product

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add guanidine hydrochloride and stir the mixture. The sodium chloride byproduct will precipitate.

  • Condensation: To the ethanolic solution of guanidine free base, add diethyl 2-cyanomalonate dropwise.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. The desired 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with water and then with ethanol, and dry it under vacuum.

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend the dried 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile in phosphorus oxychloride (POCl₃).

  • Addition of Amine Base: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension.[1] This acts as an acid scavenger.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction temperature is typically around 100-110 °C.

  • Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water to remove any remaining acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or benzene.

Route 2: The Sequential Functionalization Approach

Starting Materials for Route 2
Starting MaterialRole in SynthesisKey Considerations
Guanidine Hydrochloride or Nitrate Source of the N1, C2, and N3 atoms of the pyrimidine ring.As in Route 1.
Diethyl malonate Provides the C4, C5, and C6 atoms of the pyrimidine ring.A common and inexpensive starting material.
Sodium Ethoxide or Methoxide Strong base for the initial condensation.As in Route 1.
Phosphorus Oxychloride (POCl₃) Reagent for both formylation (with DMF) and chlorination.As in Route 1.
N,N-Dimethylformamide (DMF) Co-reagent with POCl₃ to form the Vilsmeier-Haack reagent.As in Route 1.
Hydroxylamine Hydrochloride Reacts with the C5-formyl group to form an oxime.A standard reagent for oxime formation.
Dehydrating Agent Converts the oxime to the nitrile (e.g., acetic anhydride, thionyl chloride).The choice of dehydrating agent can affect the reaction conditions and yield.
Experimental Workflow for Route 2

This multi-step synthesis requires careful control at each stage to ensure good overall yield.

Route 2 Workflow cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: C5-Formylation cluster_2 Step 3: Nitrile Formation cluster_3 Step 4: Chlorination guanidine Guanidine HCl dihydroxy_pyrimidine 2-Amino-4,6-dihydroxypyrimidine guanidine->dihydroxy_pyrimidine Condensation malonate Diethyl malonate malonate->dihydroxy_pyrimidine base NaOEt in EtOH base->dihydroxy_pyrimidine formyl_intermediate 2-Amino-4,6-dihydroxy-5-formylpyrimidine dihydroxy_pyrimidine->formyl_intermediate Vilsmeier-Haack vilsmeier POCl₃ / DMF vilsmeier->formyl_intermediate cyano_intermediate 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile formyl_intermediate->cyano_intermediate Oxime formation & Dehydration hydroxylamine NH₂OH·HCl hydroxylamine->cyano_intermediate dehydrating_agent Dehydrating Agent dehydrating_agent->cyano_intermediate final_product 2-Amino-4,6-dichloropyrimidine-5-carbonitrile cyano_intermediate->final_product Chlorination chlorinating_agent POCl₃ chlorinating_agent->final_product

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol for Route 2

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This step is analogous to Step 1 of Route 1, but with diethyl malonate as the C3 source. The procedure yields 2-amino-4,6-dihydroxypyrimidine.

Step 2: Vilsmeier-Haack Formylation to Yield 2-Amino-4,6-dihydroxy-5-formylpyrimidine

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Formylation: To the prepared Vilsmeier reagent, add the 2-amino-4,6-dihydroxypyrimidine in portions.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Isolation: Collect the 2-amino-4,6-dihydroxy-5-formylpyrimidine by filtration, wash with water, and dry.

Step 3: Conversion of the Formyl Group to a Nitrile

  • Oxime Formation: Dissolve the 2-amino-4,6-dihydroxy-5-formylpyrimidine in a suitable solvent (e.g., ethanol or aqueous ethanol) and treat it with hydroxylamine hydrochloride and a base (e.g., sodium acetate) to form the corresponding oxime.

  • Dehydration: The isolated oxime is then dehydrated to the nitrile. A common method is to heat the oxime with a dehydrating agent such as acetic anhydride.

  • Isolation: After the reaction, the mixture is worked up to isolate the 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile.

Step 4: Chlorination of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

This final step is identical to Step 2 of Route 1, where the dihydroxy intermediate is chlorinated using POCl₃, typically in the presence of a tertiary amine base, to yield the final product, 2-amino-4,6-dichloropyrimidine-5-carbonitrile.

Causality Behind Experimental Choices

  • Choice of Base in Pyrimidine Synthesis: A strong, non-nucleophilic base like sodium ethoxide is crucial for the initial condensation. It serves to deprotonate the guanidine salt to its more reactive free base form and also to deprotonate the active methylene compound (malonic ester derivative), facilitating the cyclization reaction.

  • The Vilsmeier-Haack Reagent for Chlorination: While POCl₃ alone can be used for chlorination, its combination with DMF to form the Vilsmeier-Haack reagent is often more effective, especially for less reactive substrates. The electrophilic nature of the Vilsmeier reagent facilitates the conversion of the hydroxyl groups to the more reactive chlorinating species.

  • Use of a Tertiary Amine in Chlorination: The chlorination reaction with POCl₃ generates HCl as a byproduct. A tertiary amine, such as N,N-dimethylaniline or triethylamine, is added to scavenge this acid, driving the reaction to completion and preventing potential side reactions.[1]

  • Conversion of Aldehyde to Nitrile: The two-step conversion of the formyl group to a nitrile via an oxime intermediate is a classic and reliable method in organic synthesis. The choice of dehydrating agent in the second step can be tailored based on the substrate's sensitivity and the desired reaction conditions.

Conclusion

The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a multi-step process that can be achieved through strategic planning and careful execution. The choice between a direct cyclization approach using a cyanated precursor and a sequential functionalization route depends on practical considerations such as the availability and cost of starting materials. Both pathways rely on fundamental reactions in heterocyclic chemistry, including pyrimidine ring synthesis and chlorination. A thorough understanding of the underlying mechanisms and the rationale for the selection of reagents and reaction conditions is paramount for the successful and efficient synthesis of this valuable chemical intermediate. This guide provides the foundational knowledge and procedural framework to empower researchers in their synthetic endeavors.

References

  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and biological evaluation of some novel pyrimidine derivatives. Journal of Saudi Chemical Society, 18(6), 1048-1056.
  • Rostom, S. A. F., Ashour, H. M. A., El-Din, N. N., & El-Ashmawy, M. B. (2009). Synthesis and in vitro antimicrobial and cytotoxic evaluation of some new 5-(substituted)-2-amino-4,6-dihydropyrimidine and 5-(substituted)-2-amino-4-chloropyrimidine derivatives. Bioorganic & Medicinal Chemistry, 17(2), 882-895.
  • Baraldi, P. G., Cacciari, B., Spalluto, G., & Romagnoli, R. (2003). Pyrimidine and fused pyrimidine derivatives as anticancer agents. Current Medicinal Chemistry-Anti-Cancer Agents, 3(3), 177-194.
  • U.S. Patent No. 5,698,695. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.

Sources

Exploratory

2-Amino-4,6-dichloropyrimidine-5-carbonitrile: A Strategic Heterocyclic Scaffold for Advanced Drug Discovery

Abstract This technical guide provides an in-depth exploration of 2-amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile scaffold for the synthesis of targeted therapeutics, including kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs. Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets, including hydrogen bonding and π-stacking. The strategic functionalization of the pyrimidine ring can lead to compounds with high affinity and selectivity for specific enzymes and receptors.

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a particularly valuable derivative. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for sequential and regioselective nucleophilic substitution, providing a pathway to a diverse array of complex molecules. The amino group at C2 and the cyano group at C5 further enhance its utility, offering additional points for chemical modification and influencing the electronic properties of the ring system.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 1277179-33-5[1]
Molecular Formula C₅H₂Cl₂N₄[1]
Molecular Weight 189.00 g/mol [1]
Appearance Light brown powder/solidN/A
Melting Point 219 - 226 °CN/A
Solubility Information not readily availableN/A

Safety Information:

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is considered a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.

  • First Aid: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.

Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

The synthesis of this key intermediate is typically achieved through a two-step process: the initial formation of the dihydroxypyrimidine ring followed by a chlorination reaction.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

This step involves the condensation of a C2-building block (guanidine) with a C3-building block (a cyano-substituted malonic ester derivative). A common and effective method utilizes the reaction of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.[2]

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 g atom equivalent) in anhydrous ethanol (250 mL).

  • Formation of Ethyl Sodiocyanoacetate: Once the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).

  • Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this, add guanidine hydrochloride (1.02 mole equivalents). The precipitated sodium chloride is removed by filtration.

  • Condensation Reaction: Add the clear ethanolic solution of guanidine to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2-4 hours.

  • Work-up and Isolation: Evaporate the solvent to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid. Upon cooling, the product, 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, will precipitate as yellow needles. The product can be collected by filtration, washed with water, and dried.

Synthesis_Step_1 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Guanidine Guanidine Dihydroxy 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile Guanidine->Dihydroxy Condensation EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Dihydroxy NaOEt Sodium Ethoxide (Base) Ethanol Ethanol (Solvent) Reflux Reflux (Heat) Synthesis_Step_2 cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product Dihydroxy 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile Dichloro 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Dihydroxy->Dichloro Chlorination POCl3 Phosphorus Oxychloride (POCl₃) Base Tertiary Amine (e.g., Triethylamine) Heat Heat (75°C)

Caption: Chlorination of the dihydroxy intermediate.

Spectroscopic Characterization

Accurate characterization of the synthesized building block is essential for quality control and for confirming the structure of subsequent reaction products. The following are expected spectroscopic data for 2-amino-4,6-dichloropyrimidine-5-carbonitrile, based on data for closely related compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.0 - 8.0Broad Singlet-NH₂

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment
~163C4, C6
~160C2
~115-C≡N
~90C5

FTIR Spectroscopy

Key expected absorption bands include:

Wavenumber (cm⁻¹)Assignment
3400 - 3300N-H stretching of the primary amine
~2220C≡N stretching of the nitrile group
~1640N-H bending
~1570C=N stretching of the pyrimidine ring

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Reactivity and Synthetic Applications

The synthetic versatility of 2-amino-4,6-dichloropyrimidine-5-carbonitrile stems from the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the sequential introduction of various substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C4 and C6 positions can be selectively displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction conditions can often be tuned to favor either mono- or di-substitution. This allows for the construction of a diverse library of pyrimidine derivatives.

SNAr_Reactivity cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products Start 2-Amino-4,6-dichloropyrimidine-5-carbonitrile MonoSub Mono-substituted Pyrimidine Start->MonoSub SₙAr (1 eq. Nucleophile) Amine R-NH₂ Alcohol R-OH Thiol R-SH DiSub Di-substituted Pyrimidine MonoSub->DiSub SₙAr (2nd Nucleophile)

Caption: General SₙAr reactivity of the title compound.

Application in Kinase Inhibitor Synthesis

A significant application of 2-amino-4,6-dichloropyrimidine-5-carbonitrile is in the synthesis of kinase inhibitors for cancer therapy. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, as it can mimic the adenine core of ATP and form key hydrogen bonds in the hinge region of the kinase active site.

Case Study: Synthesis of EGFR and VEGFR-2 Inhibitors

Derivatives of pyrimidine-5-carbonitrile have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology. By strategically introducing various aryl and heteroaryl groups at the C4 and C6 positions via SₙAr reactions, researchers have developed potent and selective inhibitors.

For instance, the synthesis of such inhibitors often involves the initial displacement of one of the chlorine atoms with an appropriate amine, followed by a second SₙAr or a cross-coupling reaction to introduce another substituent. The 2-amino and 5-cyano groups play a crucial role in modulating the binding affinity and selectivity of the final compound.

Conclusion

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its well-defined reactivity, particularly in SₙAr reactions, allows for the systematic construction of diverse molecular architectures. Its proven utility in the development of kinase inhibitors highlights its importance as a privileged scaffold in medicinal chemistry. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this key intermediate in their pursuit of novel therapeutics.

References

  • Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. Available online: [Link]

  • Process for producing 2-amino-4,6-dichloropyrimidine. European Patent Office - EP 0329170 A2.
  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. Available online: [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents - US5563270A.
  • Improved process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents - WO1995007265A1.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic pathway, commencing with the base-catalyzed condensation of malononitrile and guanidine to form the pyrimidine core, followed by a chlorination step. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction and Scientific Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antitumor, and antibacterial properties.[3][4] The target molecule, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, is a versatile synthetic intermediate. The presence of two reactive chlorine atoms allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups at the C4 and C6 positions.[5] The amino group at C2 and the carbonitrile at C5 provide additional handles for structural modification, making this compound a valuable building block for generating libraries of novel drug candidates.[6]

This protocol outlines a reliable and scalable synthesis strategy. The initial step involves the construction of the pyrimidine ring system via a condensation reaction, a classic and efficient method for forming such heterocycles.[7] The subsequent chlorination of the resulting 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile intermediate is achieved using phosphorus oxychloride (POCl₃), a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[8][9][10]

Overall Synthetic Workflow

The synthesis is performed in two primary stages: the formation of the pyrimidine ring followed by chlorination. This workflow is designed to isolate and verify the intermediate before proceeding to the final, more hazardous chlorination step.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination A Malononitrile + Guanidine C Condensation Reaction (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D Intermediate: 2-Amino-4,6-dihydroxypyrimidine- 5-carbonitrile C->D  Acidic Work-up E Intermediate from Step 1 D->E Isolation & Drying G Chlorination Reaction (Heating) E->G F Phosphorus Oxychloride (POCl₃) + N,N-Dimethylaniline F->G H Final Product: 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile G->H  Quenching on Ice & Neutralization

Caption: Overall two-step synthetic workflow.

Materials and Equipment

Proper preparation and handling of all reagents and equipment are critical for the success and safety of this synthesis.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
Malononitrile109-77-366.06Sigma-AldrichToxic solid. Handle with care.
Guanidine Hydrochloride50-01-195.53Sigma-AldrichHygroscopic. Store in a desiccator.
Sodium Metal7440-23-522.99Fisher ScientificReacts violently with water. Store under mineral oil.
Ethanol, Absolute (200 Proof)64-17-546.07VWRUse anhydrous grade.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Sigma-AldrichHighly corrosive and water-reactive.[8][9]
N,N-Dimethylaniline121-69-7121.18Acros OrganicsToxic. Handle in fume hood.
Hydrochloric Acid (37%)7647-01-036.46Fisher ScientificCorrosive.
Sodium Bicarbonate144-55-884.01VWR
Equipment
Round-bottom flasks (various sizes)---Ensure glassware is completely dry.
Reflux condenser---
Magnetic stirrer and stir bars---
Heating mantle with temperature control---
Addition funnel---For controlled addition of reagents.
Büchner funnel and filter flasks---For product filtration.
Rotary evaporator---For solvent removal.
Standard laboratory glassware---Beakers, graduated cylinders, etc.
Personal Protective Equipment (PPE)---Safety glasses, lab coat, acid-resistant gloves.

Detailed Experimental Protocol

Part A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile (Intermediate)

This procedure is adapted from established methods for the condensation of guanidine with malonic acid derivatives.[7]

  • Preparation of Sodium Ethoxide: In a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 150 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (5.75 g, 0.25 mol) to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood away from ignition sources. Stir until all the sodium has dissolved completely.

  • Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (23.9 g, 0.25 mol) and stir for 15 minutes to allow for the formation of free guanidine and sodium chloride precipitate.

  • Addition of Malononitrile: To the stirring suspension, add malononitrile (16.5 g, 0.25 mol) in one portion.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4 hours. The mixture will become a thick, pale-yellow slurry.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 500 mL of cold water. Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 25 mL). Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white to off-white solid.

Part B: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (Final Product)

This chlorination step involves highly corrosive and reactive materials and must be performed in a well-ventilated fume hood .

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar, place the dried 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile (15.1 g, 0.1 mol) from Part A. Add phosphorus oxychloride (POCl₃) (75 mL, 0.8 mol). Stir the mixture to form a suspension.

  • Addition of Base: Gently heat the mixture to 55-60 °C. Slowly add N,N-dimethylaniline (24.2 g, 0.2 mol) dropwise from the addition funnel over a period of 1 hour.[8] The addition is exothermic; maintain the reaction temperature between 60-70 °C by controlling the addition rate and using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare 800 g of crushed ice. Slowly and very carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic and will release a significant amount of HCl gas. Ensure the fume hood sash is lowered and PPE is worn.

  • Isolation and Neutralization: Once the quenching is complete, a precipitate will form in the acidic aqueous solution. Slowly neutralize the mixture to a pH of 7-8 by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral. Dry the crude product under vacuum. The final product, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, is typically an off-white to light brown solid.[11] Further purification can be achieved by recrystallization from ethanol if necessary.

Safety and Hazard Analysis

This synthesis involves several hazardous materials and reactions. A thorough understanding of the risks and adherence to safety protocols is mandatory.

Reagent/ProcessHazard ClassificationsHandling Precautions
Sodium Metal Flammable Solid, Water-ReactiveHandle under inert atmosphere or mineral oil. Use non-metallic spatulas. Have a Class D fire extinguisher available.
Phosphorus Oxychloride Acute Toxicity (Inhalation), Skin Corrosion, Serious Eye DamageHighly corrosive and reacts violently with water.[12] Always handle in a fume hood with heavy-duty gloves, face shield, and lab coat. Work away from water sources.
N,N-Dimethylaniline Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity (Suspected)Toxic and readily absorbed through the skin. Use in a fume hood and wear appropriate gloves.
Malononitrile Acute Toxicity (Oral, Dermal, Inhalation)Toxic. Avoid creating dust. Handle with gloves in a well-ventilated area.
Reaction Quenching Highly Exothermic, Release of Toxic/Corrosive Gas (HCl)Add the reaction mixture to ice slowly and in small portions with vigorous stirring. Perform this step in the back of a fume hood with the sash lowered as much as possible.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Spills: Neutralize acid spills with sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

Characterization of Final Product

To confirm the identity and purity of the synthesized 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, the following analytical techniques are recommended.

  • Melting Point: The reported melting point is in the range of 219-226 °C.[11] A sharp melting point within this range is indicative of high purity.

  • ¹H NMR (DMSO-d₆): The spectrum should show a broad singlet corresponding to the two protons of the amino (-NH₂) group. The exact chemical shift can vary depending on concentration and solvent purity.

  • ¹³C NMR (DMSO-d₆): Expect signals for the four distinct pyrimidine carbons and the nitrile carbon. The carbons attached to chlorine (C4 and C6) will appear in the 160-165 ppm range, while the carbon attached to the amino group (C2) will be in a similar region. The carbonitrile (C≡N) signal will be downfield, typically around 115 ppm.

  • FT-IR (KBr): Look for characteristic absorption bands:

    • ~3400-3200 cm⁻¹ (N-H stretching of the amino group)

    • ~2230 cm⁻¹ (C≡N stretching of the nitrile group)

    • ~1600-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)

    • ~800-700 cm⁻¹ (C-Cl stretching)

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 197.99 g/mol (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio) will be a definitive confirmation of the structure.

Troubleshooting Guide

Caption: Troubleshooting common synthesis issues.

References

  • Radi, M., Schenone, S., & Botta, M. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines. Organic & Biomolecular Chemistry, 7, 2841-2847. ([Link])

  • Ulysseus Science. (2023). Recent highlights in the synthesis of highly functionalized pyrimidines. ([Link])

  • Martis, G. J., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. ([Link])

  • Hassani, Z., et al. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea. Letters in Organic Chemistry, 11(7), 546-549. ([Link])

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. ([Link])

  • Molecules. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. MDPI. ([Link])

  • ResearchGate. (2022). Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines, and phenyl isothiocyanate. ([Link])

  • Bentham Science. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea. ([Link])

  • ResearchGate. (2016). Synthesis of pyrimidines. ([Link])

  • National Institutes of Health (NIH). (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. ([Link])

  • National Institutes of Health (NIH). (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. ([Link])

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ([Link])

  • Google Patents. (1997). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. ()
  • Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. ([Link])

  • Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine (UK). ([Link])

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. ([Link])

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ([Link])

  • National Institutes of Health (NIH). (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. ([Link])

  • Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. ()

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry

Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1] Among the vast array...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1] Among the vast array of pyrimidine-based starting materials, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a uniquely versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic amino group, two reactive chloro-substituents at electron-deficient positions, and an electron-withdrawing nitrile—provides medicinal chemists with a robust platform for generating diverse molecular libraries. This guide provides an in-depth exploration of its applications, focusing on the synthesis of kinase inhibitors, and delivers field-proven protocols for its chemical modification.

The Molecular Advantage: Why This Scaffold?

The utility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile stems from its inherent chemical reactivity and structural features, which are ideally suited for drug discovery campaigns.

  • Dual Reactive Sites for SNAr: The chlorine atoms at the C4 and C6 positions are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This allows for the sequential or simultaneous introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling extensive exploration of the chemical space around the core.

  • The 2-Aminopyrimidine Motif: This specific arrangement is a cornerstone of many kinase inhibitors. The endocyclic nitrogen and the exocyclic amino group act as a "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[4][5]

  • Modulation via the Nitrile Group: The C5-carbonitrile group is a strong electron-withdrawing group, which activates the ring for SNAr. Furthermore, it can serve as a key interaction point with target proteins or be chemically transformed into other functional groups like amides or carboxylic acids.[6]

Physicochemical Properties at a Glance
PropertyValueReference
CAS Number 5604-46-6
Molecular Formula C₅H₃Cl₂N₃O (Note: This is for the -5-carboxaldehyde analog; the carbonitrile is C₅H₂Cl₂N₄)
Molecular Weight 188.01 g/mol (for the carbonitrile)
Appearance Solid
Melting Point 208-224 °C (for the -5-carboxaldehyde analog)
Storage 2-8°C[7]

Core Application: A Premier Scaffold for Kinase Inhibitors

Kinase inhibitors represent a major class of modern therapeutics, particularly in oncology. The 2-aminopyrimidine scaffold is frequently employed to target the ATP-binding site. 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is an exemplary starting point for building libraries of kinase inhibitors through controlled, regioselective substitution.

The general workflow involves leveraging the differential reactivity of the C4 and C6 positions after the first substitution to introduce diverse chemical moieties, thereby tuning the compound's selectivity and potency.

G start 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile step1 First Nucleophilic Substitution (SNA_r with R1-NuH) start->step1 intermediate Monosubstituted Intermediate (C4 or C6 position) step1->intermediate step2 Second Nucleophilic Substitution (SNA_r with R2-NuH) intermediate->step2 cross_coupling Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->cross_coupling product Disubstituted Product (Potential Kinase Inhibitor) step2->product product_cc Aryl/Heteroaryl Substituted Product cross_coupling->product_cc

Caption: General synthetic workflow for diversifying the scaffold.

Field-Proven Synthetic Protocols

The following protocols are designed to be self-validating, providing the underlying rationale for key experimental choices. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Regioselective Monosubstitution via SNAr

This protocol describes the selective substitution of one chlorine atom, which is the foundational step for creating asymmetrical derivatives.

  • Objective: To synthesize a 4-amino-6-chloro-2-aminopyrimidine derivative.

  • Causality: The reaction proceeds via an addition-elimination mechanism (SNAr). The choice of a non-protic polar solvent like DMF or DMSO stabilizes the charged Meisenheimer intermediate. A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the primary nucleophile. Using the nucleophile as the limiting reagent at controlled temperatures enhances monosubstitution.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF or NMP (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq).

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired amine nucleophile (e.g., aniline or a primary aliphatic amine) (1.0-1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at 0°C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature or gently heat (40-80°C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate will often form.

  • Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Symmetrical Disubstitution

This protocol is used when the same nucleophile is desired at both the C4 and C6 positions.

  • Objective: To synthesize a 4,6-diamino-2-aminopyrimidine derivative.

  • Causality: By using an excess of the nucleophile and elevated temperatures, the reaction is driven to completion, substituting both chlorine atoms. The deactivating effect of the first substitution is overcome by the forcing conditions.

Step-by-Step Methodology:

  • Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq) and the desired amine nucleophile (2.5 - 3.0 eq).

  • Solvent: Add a suitable solvent such as Isopropanol, n-Butanol, or DMF. A base like triethylamine (2.5 eq) can be added if the nucleophile is used as its salt.[8]

  • Reaction: Heat the mixture to 80-120°C. Monitor the reaction by TLC or LC-MS for the disappearance of the monosubstituted intermediate and starting material (typically 12-24 hours).

  • Workup & Isolation: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent like diethyl ether. If not, concentrate the solvent and proceed with an aqueous workup as described in Protocol 1.

  • Purification: Recrystallization from a suitable solvent (e.g., Ethanol) or flash column chromatography can be used to purify the final product.

Expanding the Chemical Space: Beyond SNAr

While SNAr is the workhorse reaction, palladium-catalyzed cross-coupling reactions unlock the ability to form C-C and C-N bonds, which is critical for accessing many modern kinase inhibitor motifs.

G cluster_0 Structure-Activity Relationship (SAR) Hotspots scaffold 2-Aminopyrimidine Core R1 C4-Substituent (Solvent front, selectivity) scaffold->R1 S_NAr / Coupling R2 C6-Substituent (Deep hydrophobic pockets) scaffold->R2 S_NAr / Coupling NH2 C2-Amino Group (Hinge-binding) scaffold->NH2 Key H-Bonding CN C5-Nitrile (Potency, polarity) scaffold->CN Electronic Tuning

Sources

Method

The Strategic Utility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Synthesis of Potent Antiviral Agents

Introduction: The Privileged Pyrimidine Scaffold in Antiviral Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalenc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Antiviral Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in nature as a fundamental component of nucleic acids has made it a prime scaffold for the development of compounds that can interfere with viral replication.[2] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antiviral efficacy against a range of pathogens.[3] A key strategy in antiviral drug design is the creation of nucleoside and non-nucleoside analogues that can inhibit viral polymerases or other essential viral enzymes.[4][5] Within this context, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile has emerged as a highly versatile and valuable precursor for the synthesis of a class of potent antiviral compounds known as pyrrolo[2,3-d]pyrimidines, or 7-deazapurines.[3][4] The electron-withdrawing nature of the two chlorine atoms and the nitrile group activates the pyrimidine ring for nucleophilic substitution, providing a strategic entry point for constructing complex heterocyclic systems with significant antiviral potential.[6]

This technical guide provides an in-depth exploration of the application of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile as a starting material for the synthesis of antiviral compounds. We will delve into the synthetic strategies, detailed experimental protocols, and the mechanism of action of the resulting molecules, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this important chemical building block.

Synthetic Pathways to Antiviral Pyrrolo[2,3-d]pyrimidines

The primary synthetic route to antiviral compounds from 2-Amino-4,6-dichloropyrimidine-5-carbonitrile involves the construction of the pyrrolo[2,3-d]pyrimidine scaffold. This is typically achieved through a multi-step process that capitalizes on the reactivity of the chloro-substituents.

Core Scaffold Synthesis: The Jaun-Davoll-Lister Reaction

A common and effective method for constructing the pyrrolo[2,3-d]pyrimidine core from 2-Amino-4,6-dichloropyrimidine-5-carbonitrile involves a reaction sequence that begins with the displacement of one of the chlorine atoms, followed by an intramolecular cyclization. This is conceptually related to the Jaun-Davoll-Lister synthesis of purines.

The general workflow can be visualized as follows:

G A 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B Nucleophilic Substitution at C4 (e.g., with an amine) A->B Step 1 C Intermediate: 4-Substituted-2-amino-6-chloropyrimidine- 5-carbonitrile B->C D Intramolecular Cyclization (e.g., base-catalyzed) C->D Step 2 E Pyrrolo[2,3-d]pyrimidine Core (e.g., 4-amino-6-substituted-pyrrolo[2,3-d]pyrimidine- 5-carbonitrile) D->E G A Pyrrolo[2,3-d]pyrimidine Nucleoside Analogue B Cellular Kinases A->B Phosphorylation C 5'-Triphosphate Metabolite B->C D Viral DNA/RNA Polymerase C->D Competitive Inhibition E Inhibition of Viral Nucleic Acid Synthesis D->E F Chain Termination D->F

Caption: Mechanism of action of pyrrolo[2,3-d]pyrimidine nucleoside antivirals.

Detailed Application Protocols

The following protocols provide a general framework for the synthesis of antiviral pyrrolo[2,3-d]pyrimidine derivatives starting from 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. It is important to note that specific reaction conditions may need to be optimized for different target molecules.

Protocol 1: Synthesis of a 4-Amino-6-substituted-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Intermediate

This protocol outlines the initial steps for the construction of the core scaffold.

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

  • Appropriate primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (TEA) or other suitable base

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1 equivalent) in ethanol.

  • Addition of Reagents: Add the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-amino-2-chloro-6-substituted-pyrimidine-5-carbonitrile intermediate.

  • Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

  • Cyclization: The intermediate can then be subjected to base-catalyzed cyclization to form the pyrrolo[2,3-d]pyrimidine ring. This is often achieved by heating with a strong base like sodium hydride in an aprotic solvent.

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral efficacy of compounds derived from 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is typically evaluated using cell-based assays. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to inhibit viral replication by 50%. It is also crucial to assess the cytotoxicity of the compounds against the host cells, which is expressed as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to the host cells.

CompoundVirusCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Sangivamycin SARS-CoV-2Vero E60.014 - 0.082>10>122 - >714[7]
Sangivamycin SARS-CoV-2 (Delta)Calu-30.079>10>126[7]
Ara-sangivamycin Human Cytomegalovirus (HCMV)-~10 (for 105-fold reduction)>10-[4][5]
Toyocamycin analogue (7c) Human Cytomegalovirus (HCMV)-ActiveLow cytotoxicity-[8]
Pyrrolo[2,3-d]pyrimidine derivative (1) Zika Virus (ZIKV)-5.2520.03.8[9]

Conclusion and Future Perspectives

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a powerful and versatile precursor for the synthesis of a diverse range of antiviral compounds, most notably the pyrrolo[2,3-d]pyrimidine nucleoside analogues. The strategic placement of reactive chlorine atoms and an activating nitrile group allows for the efficient construction of complex heterocyclic systems with potent and broad-spectrum antiviral activity. The established synthetic routes, coupled with a deep understanding of the mechanism of action of the resulting compounds, provide a solid foundation for the rational design of novel and more effective antiviral therapies. Future research in this area will likely focus on the development of new synthetic methodologies to further diversify the chemical space of pyrrolo[2,3-d]pyrimidine derivatives, as well as on the elucidation of the precise molecular interactions between these compounds and their viral targets to guide the design of next-generation antiviral drugs with improved efficacy and reduced toxicity.

References

  • Townsend, L. B., et al. (1985). Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. Journal of Medicinal Chemistry, 28(7), 949-955. [Link]

  • El-Sayed, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Abdel-Gawad, H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(7), 3192. [Link]

  • Turk, S. R., et al. (1987). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 31(4), 544-550. [Link]

  • Wotring, L. L., et al. (1987). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Antimicrobial agents and chemotherapy, 31(4), 544–550. [Link]

  • Geraghty, R. J., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Viruses, 13(6), 1178. [Link]

  • Cihlar, T., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. The Journal of Clinical Investigation, 132(1), e153165. [Link]

  • El-Sawy, E. R., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Russian Journal of Organic Chemistry, 57(3), 430-440. [Link]

  • Riva, L., et al. (2020). A Large-scale Drug Repurposing Screen for SARS-CoV-2 Antivirals. bioRxiv. [Link]

  • López-Alonso, M., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(21), 16147-16172. [Link]

  • Li, J., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(1), 23-45. [Link]

  • Wang, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]

  • Krečmerová, M., et al. (2018). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 27(4), 1147-1159. [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis of new 4-Amino-2,6-Diarylpyrimidine-5-Carbonitriles. Jordan Journal of Pharmaceutical Sciences, 8(1). [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Introduction: A Privileged Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural biomolecules and synthetic therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural biomolecules and synthetic therapeutic agents.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Within this esteemed class of heterocycles, 2-amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a highly versatile and valuable building block. The electron-deficient nature of the pyrimidine ring, amplified by the presence of two chloro substituents and a potent electron-withdrawing nitrile group at the C5 position, renders the C4 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity profile allows for the controlled and regioselective introduction of a diverse range of functional groups, enabling the rapid generation of compound libraries for drug discovery and lead optimization. These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the experimental procedures for conducting nucleophilic substitution reactions on this key intermediate. We will delve into the underlying mechanistic principles, provide field-tested protocols for various classes of nucleophiles, and outline the necessary characterization techniques to ensure the successful synthesis of novel pyrimidine derivatives.

Reaction Mechanism and Principles of Regioselectivity

The functionalization of 2-amino-4,6-dichloropyrimidine-5-carbonitrile is primarily governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This step is generally the rate-determining step of the reaction. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity of the ring is then restored through the expulsion of the chloride leaving group, yielding the substituted product.

The high reactivity of 2-amino-4,6-dichloropyrimidine-5-carbonitrile in SNAr reactions is a direct consequence of its electronic properties. The nitrogen atoms within the pyrimidine ring, along with the strongly electron-withdrawing cyano group at the C5 position, significantly lower the electron density of the ring, making it more electrophilic and stabilizing the anionic Meisenheimer intermediate.

Regioselectivity:

For 2-amino-4,6-dichloropyrimidine-5-carbonitrile, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution will occur at either of these positions without preference. The key to achieving selective monosubstitution over disubstitution lies in the careful control of reaction stoichiometry, typically by using one equivalent of the nucleophile. The introduction of the first nucleophile will modulate the reactivity of the remaining chloro substituent, often making the second substitution more challenging.

The amino group at the C2 position, while being an electron-donating group by resonance, does not significantly hinder the substitution at the C4 and C6 positions. The dominant activating effect of the ring nitrogens and the C5-cyano group prevails.

Below is a diagram illustrating the general workflow for the monosubstitution on 2-amino-4,6-dichloropyrimidine-5-carbonitrile.

SNAr_Workflow sub 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile reaction Reaction Conditions (Temperature, Time) sub->reaction nuc Nucleophile (1 eq.) (e.g., R-NH₂, R-SH, R-OH) nuc->reaction reagents Base (e.g., TEA, DIPEA, NaH) Solvent (e.g., EtOH, DMF, THF) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Monosubstituted Product (2-Amino-4-Nu-6-chloropyrimidine- 5-carbonitrile) purification->product

Caption: General workflow for the monosubstitution on 2-amino-4,6-dichloropyrimidine-5-carbonitrile.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of monosubstituted derivatives of 2-amino-4,6-dichloropyrimidine-5-carbonitrile. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials and Equipment:

  • 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

  • Selected nucleophile (amine, thiol, or phenol/alcohol)

  • Anhydrous solvents (e.g., Ethanol, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium Hydride (NaH))

  • Round-bottom flasks and standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol 1: Substitution with Amine Nucleophiles

This protocol is suitable for a wide range of primary and secondary amines. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

Procedure:

  • To a round-bottom flask, add 2-amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq.).

  • Dissolve the starting material in a suitable solvent such as ethanol or isopropanol (approximately 10-20 mL per mmol of starting material).

  • Add the amine nucleophile (1.0-1.1 eq.) to the solution.

  • Add triethylamine (1.1-1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 70-85 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with cold ethanol and then water to remove triethylamine hydrochloride, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

ParameterConditionRationale
Nucleophile Primary or Secondary Amine (1.0-1.1 eq.)Stoichiometric control for monosubstitution.
Base Triethylamine (1.1-1.5 eq.)Scavenges HCl byproduct.
Solvent Ethanol, IsopropanolGood solubility for reactants, suitable boiling point.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Monitoring TLCTo determine reaction completion.
Protocol 2: Substitution with Thiol Nucleophiles

For thiol nucleophiles, it is often advantageous to first generate the more nucleophilic thiolate anion using a suitable base. Anhydrous conditions are recommended to prevent hydrolysis of the starting material.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.1 eq.) and an anhydrous solvent such as DMF or THF.

  • Cool the solution to 0 °C and add a base (1.1 eq.) portion-wise. For aliphatic thiols, a milder base like triethylamine may suffice. For less acidic aromatic thiols, a stronger base like sodium hydride may be necessary.

  • Stir the mixture at 0 °C for 15-30 minutes to ensure complete formation of the thiolate.

  • Add a solution of 2-amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Nucleophile Thiol (1.0-1.1 eq.)Stoichiometric control for monosubstitution.
Base TEA, NaH (1.1 eq.)Deprotonates the thiol to the more reactive thiolate.
Solvent Anhydrous DMF, THFPolar aprotic solvents that facilitate SNAr reactions.
Temperature 0 °C to RT/60 °CInitial low temperature for controlled thiolate formation.
Monitoring TLCTo determine reaction completion.
Protocol 3: Substitution with Alcohol/Phenol Nucleophiles

Similar to thiols, alcohols and phenols are more reactive as their corresponding alkoxide or phenoxide anions. A strong base is typically required for their deprotonation.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0-1.1 eq.) and an anhydrous solvent like THF or DMF.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) in portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide/phenoxide formation.

  • Add a solution of 2-amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (50-70 °C) until completion as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Nucleophile Alcohol or Phenol (1.0-1.1 eq.)Stoichiometric control for monosubstitution.
Base Sodium Hydride (1.1 eq.)Strong base for deprotonation of alcohols/phenols.
Solvent Anhydrous THF, DMFPolar aprotic solvents that facilitate SNAr reactions.
Temperature 0 °C to RT/70 °CControlled deprotonation and subsequent substitution.
Monitoring TLCTo determine reaction completion.

Characterization and Analysis

The successful synthesis and purity of the substituted pyrimidine derivatives should be confirmed by a combination of spectroscopic and analytical techniques.

Thin Layer Chromatography (TLC): A crucial tool for monitoring the reaction progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve good separation between the starting material and the product. The spots can be visualized under UV light (254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The disappearance of the singlet corresponding to the C5-H of the starting material (if present) and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction. The signals for the NH2 protons are typically broad and their chemical shift can vary with solvent and concentration.

  • 13C NMR: The chemical shifts of the pyrimidine ring carbons will change upon substitution. The carbon attached to the new substituent will show a characteristic shift, and the signals for the other ring carbons will also be affected.

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of the remaining chlorine atom (35Cl and 37Cl in a ~3:1 ratio) should be observable in the mass spectrum.

Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The characteristic stretching frequency of the nitrile group (-C≡N) should be present in the product, typically in the range of 2220-2240 cm-1.

The diagram below outlines the logical flow of the characterization process.

Characterization_Workflow crude Crude Product tlc TLC Analysis (Reaction Monitoring) crude->tlc purified Purified Product crude->purified Purification nmr NMR Spectroscopy (¹H and ¹³C) purified->nmr ms Mass Spectrometry (LRMS or HRMS) purified->ms ir IR Spectroscopy purified->ir structure Structure Confirmation & Purity Assessment nmr->structure ms->structure ir->structure

Caption: Workflow for the characterization and analysis of substituted pyrimidine products.

References

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available from: [Link]

  • Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]

  • Shaikh, M. H., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100121. Available from: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 133-143. Available from: [Link]

  • Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1267, 133604. Available from: [Link]

Sources

Method

Application Note &amp; Protocols: Synthesis and Screening of a 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Focused Library

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmacophores w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmacophores with a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Specifically, the 2-aminopyrimidine motif is a highly effective "hinge-binding" element, capable of forming critical hydrogen bonds with the backbone of many human kinases, a protein family deeply implicated in proliferative diseases like cancer.[1]

The subject of this guide, 2-amino-4,6-dichloropyrimidine-5-carbonitrile, is a highly versatile starting material for the generation of focused compound libraries. Its key structural features include:

  • The 2-Amino Group: Provides a crucial hydrogen bond donor for interacting with protein targets.

  • Two Reactive Chloro Substituents: Located at the C4 and C6 positions, these serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic introduction of diverse chemical functionalities.[4][5]

  • The C5-Carbonitrile Group: This strong electron-withdrawing group further activates the pyrimidine ring towards SNAr, enhancing the reactivity of the C4 and C6 positions.

This application note provides a comprehensive, field-tested guide for the synthesis of the core scaffold and the subsequent generation of a derivative library via regioselective SNAr. Furthermore, it details a representative protocol for screening these derivatives against a relevant biological target, such as a protein kinase.

Synthesis of the Core Scaffold: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

The synthesis of the core scaffold is a multi-step process beginning from simple starting materials. The overall workflow involves the construction of the pyrimidine ring followed by chlorination.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Library Diversification A Malononitrile + Guanidine B 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile A->B Condensation (Base catalyst) D Target Scaffold: 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B->D Vilsmeier-Haack type reaction (Amine base) C Phosphorus Oxychloride (POCl₃) C->D F Derivative Library D->F SNAr Reaction (Regioselective Substitution) E Nucleophiles (R-NH₂, R-OH, etc.) E->F

Caption: A high-level overview of the synthetic strategy.

Protocol 2.1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

This initial step constructs the pyrimidine ring through a condensation reaction.

Materials & Reagents:

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Malononitrile

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

Protocol:

  • Preparation of Guanidine Free Base: In a round-bottomed flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous methanol. Add an equimolar amount of sodium methoxide solution and stir for 30 minutes at room temperature. The formation of a white precipitate (NaCl) will be observed.

  • Condensation Reaction: To the guanidine solution, add malononitrile (1.0 eq.) dropwise. The mixture is then heated to reflux for 4-6 hours.

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is redissolved in a minimum amount of hot water.[6]

  • Precipitation: The pH of the aqueous solution is carefully adjusted to ~6 with 10% HCl, leading to the precipitation of the product.[6]

  • Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water and then ethanol, and dried under vacuum to yield 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile as a white solid.

Scientist's Note: The initial step to generate the guanidine free base is critical. Guanidine hydrochloride is a salt and is not sufficiently nucleophilic for the condensation reaction. The use of a strong base like sodium methoxide deprotonates the guanidinium ion.

Protocol 2.2: Chlorination to Yield 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

This step converts the hydroxyl groups into reactive chloro groups using a Vilsmeier-Haack type reaction.[7]

Materials & Reagents:

  • 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA) or other tertiary amine base

  • Ice water

Protocol:

  • Reaction Setup: In a fume hood, charge a flask equipped with a reflux condenser and a dropping funnel with phosphorus oxychloride (3-4 molar equivalents).[8] Add the 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile (1.0 eq.).

  • Heating and Base Addition: Heat the mixture to 55-60°C.[8] Slowly add N,N-dimethylaniline (2.0 eq.) dropwise over 1-2 hours, maintaining the temperature between 60-70°C.[8]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at the same temperature. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Trustworthiness Check: The final product should be characterized to confirm its identity and purity. Expected analytical data includes:

  • ¹H NMR: A singlet corresponding to the amino protons and a singlet for the C5-proton (if present, though in this case it's a nitrile).

  • ¹³C NMR: Signals corresponding to the distinct carbons of the pyrimidine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₅H₂Cl₂N₄, showing the characteristic isotopic pattern for two chlorine atoms.[9]

Library Generation via Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the core scaffold are chemically distinct due to the influence of the 2-amino group. The C4 and C6 positions are highly activated towards nucleophilic attack.[5] Generally, substitution occurs preferentially at the C4/C6 positions over the C2 position.[5][10] By controlling reaction conditions, regioselective substitution can be achieved to generate a diverse library of compounds.

Protocol 3.1: Mono-substitution with an Amine Nucleophile

This protocol describes a general method for the regioselective mono-amination at the C4/C6 position.

Materials & Reagents:

  • 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

  • Primary or secondary amine of choice (e.g., aniline, morpholine) (1.0-1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

  • Reaction Setup: Dissolve the dichloropyrimidine scaffold (1.0 eq.) in ethanol in a round-bottomed flask.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq.) followed by the base (e.g., TEA, 1.5 eq.).[2]

  • Reaction Conditions: Heat the mixture to reflux (approx. 80°C) and stir for 3-6 hours.[7] Monitor the reaction by TLC to observe the consumption of starting material and the formation of a new, more polar spot.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum.

  • Purification: The crude product can be collected by filtration or purified by silica gel column chromatography to yield the mono-substituted derivative.

Expertise Insight on Regioselectivity: The reaction of 2,4-dichloropyrimidines with nucleophiles generally leads to selective displacement of the halide at the 4-position.[10] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during attack at C4 compared to C2.[10] By using stoichiometric amounts of the nucleophile and mild conditions, mono-substitution can be favored. To achieve di-substitution, an excess of the nucleophile and more forcing conditions (higher temperature, longer reaction time) would be required.

Example Library Diversification

The following table illustrates a small, representative library that can be synthesized using this approach.

Compound ID Nucleophile (R-Nu) Expected Product Structure Theoretical MW
LIB-001 Aniline2-amino-4-anilino-6-chloro...256.69
LIB-002 Morpholine2-amino-4-morpholino-6-chloro...250.68
LIB-003 Benzyl alcohol (as alkoxide)2-amino-4-(benzyloxy)-6-chloro...271.69
LIB-004 4-Fluorophenol (as phenoxide)2-amino-4-chloro-6-(4-fluorophenoxy)...289.66

Application: Screening for Kinase Inhibitory Activity

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a primary application for this library is screening for activity against a panel of protein kinases.[1][11][12]

Diagram: Kinase Screening Cascade

Screening_Cascade Start Synthesized Derivative Library PrimaryScreen Primary Screen (Single High Concentration, e.g., 10 µM) Start->PrimaryScreen HitIdent Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdent DoseResponse Dose-Response Assay (IC₅₀ Determination) HitIdent->DoseResponse 'Yes' HitIdent->DoseResponse Selectivity Selectivity Profiling (Panel of related kinases) DoseResponse->Selectivity LeadComp Lead Compound Selectivity->LeadComp

Sources

Application

The Strategic Utility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Synthesis of Advanced Kinase Inhibitors

Introduction: In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes. The d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of oncological research and precision medicine. Within the diverse chemical scaffolds employed to achieve potent and selective kinase inhibition, the pyrimidine core stands out as a "privileged" structure. Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site of kinases.[1][2] This application note provides a detailed exploration of a highly versatile and reactive building block, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile , and its strategic application in the synthesis of next-generation kinase inhibitors.

The Chemical Versatility of the 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Scaffold

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a trifunctionalized heterocyclic compound that offers medicinal chemists a powerful platform for generating diverse libraries of potential kinase inhibitors. Its utility is rooted in the distinct reactivity of its functional groups:

  • The Dichloro Groups (C4 and C6): The two chlorine atoms are excellent leaving groups, making the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the sequential and regioselective introduction of various side chains, which can be tailored to interact with specific amino acid residues within the kinase active site, thereby dictating the inhibitor's potency and selectivity. The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent cyano group.[1][4]

  • The Amino Group (C2): The 2-amino group provides a crucial hydrogen bond donor, often mimicking the N6-amino group of adenine in its interaction with the hinge region of the kinase.[1] This interaction is a common feature of many potent kinase inhibitors and serves as a key anchoring point. Further modification of this group is also possible, though it is often preserved for its hinge-binding role.

  • The Carbonitrile Group (C5): The 5-carbonitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxamide or carboxylic acid, or it can participate in cyclization reactions to form fused ring systems, such as pyrazolopyrimidines or thienopyrimidines.[5] These fused heterocyclic scaffolds are prevalent in a number of approved and investigational kinase inhibitors, as they can effectively occupy the ATP-binding site and provide a rigid framework for the presentation of pharmacophoric elements.[6]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of kinase inhibitors from 2-Amino-4,6-dichloropyrimidine-5-carbonitrile predominantly relies on a step-wise functionalization of the pyrimidine core. The general workflow involves the sequential displacement of the two chlorine atoms, followed by elaboration of the 5-carbonitrile group.

Diagram of the General Synthetic Workflow

G A 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B Step 1: Regioselective SNA_r at C4 or C6 A->B Nucleophile 1 (e.g., R-NH2) C Mono-substituted Intermediate B->C D Step 2: Second SNA_r at remaining Chloro-position C->D Nucleophile 2 (e.g., R'-NH2) E Di-substituted Pyrimidine Core D->E F Step 3: Elaboration of the 5-Carbonitrile Group E->F Cyclization Conditions G Final Kinase Inhibitor (e.g., Fused Heterocycle) F->G G cluster_0 Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Core A 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B Intermediate 1: 4-((Substituted-amino)-2-amino- 6-chloropyrimidine-5-carbonitrile A->B 1. R1-NH2, DIPEA, n-BuOH, 80°C C Intermediate 2: 4,6-Diamino-2-(substituted-amino)- pyrimidine-5-carbonitrile B->C 2. Hydrazine hydrate (N2H4·H2O), Ethanol, Reflux D Final Product: Pyrazolo[3,4-d]pyrimidin-4-amine Derivative

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine core.

Step-by-Step Methodology

Step 1: Mono-substitution at the C4/C6 Position

  • To a solution of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq) in n-butanol (10 mL/mmol), add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by TLC or LC-MS. The rationale for using a non-nucleophilic base like DIPEA is to quench the HCl generated during the reaction without competing with the amine nucleophile.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-substituted intermediate.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

  • Dissolve the mono-substituted intermediate (1.0 eq) in ethanol (15 mL/mmol).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed. The hydrazine acts as a dinucleophile, first displacing the remaining chlorine and then attacking the nitrile to form the pyrazole ring.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Wash the solid with cold ethanol or diethyl ether to afford the desired pyrazolo[3,4-d]pyrimidine product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Results and Data
StepProductExpected YieldPurity (LC-MS)Key Characterization Notes
1Mono-substituted Intermediate60-80%>95%Appearance of signals corresponding to the added amine in 1H NMR. Mass spectrum consistent with the addition of the amine and loss of HCl.
2Pyrazolo[3,4-d]pyrimidine50-70%>98%Disappearance of the nitrile peak in the IR spectrum. Appearance of a new N-H signal for the pyrazole ring in 1H NMR. Mass spectrum consistent with the final product.

Application Protocol 2: Synthesis of a Covalent BTK Inhibitor Precursor

This protocol outlines the synthesis of a di-substituted pyrimidine that can serve as a precursor for a covalent Bruton's Tyrosine Kinase (BTK) inhibitor. Many BTK inhibitors feature a pyrimidine core and an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the BTK active site. [7][8][9]

Reaction Scheme

G cluster_1 Pathway to a Di-substituted Pyrimidine Precursor A 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B Intermediate 1: 4-(Phenoxy)-2-amino-6-chloro- pyrimidine-5-carbonitrile A->B 1. Phenol, K2CO3, DMF, 60°C C Final Product: 4-(Phenoxy)-6-(substituted-amino)- 2-aminopyrimidine-5-carbonitrile B->C 2. R-NH2 (containing a protected amine for a future acrylamide moiety), DIPEA, n-BuOH, 120°C

Caption: Synthesis of a di-substituted pyrimidine precursor.

Step-by-Step Methodology

Step 1: First SNAr with a Phenolic Nucleophile

  • In a round-bottom flask, combine 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) (10 mL/mmol).

  • Heat the mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS. The use of a weaker nucleophile like phenol may require slightly more forcing conditions or a stronger base compared to an amine.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-phenoxy intermediate.

Step 2: Second SNAr with an Amine Nucleophile

  • Dissolve the 4-phenoxy intermediate (1.0 eq) and the desired amine (e.g., a piperidine or aniline derivative with a protected amine for later functionalization) (1.2 eq) in n-butanol (10 mL/mmol).

  • Add DIPEA (2.0 eq) and heat the reaction to 120 °C for 12-24 hours in a sealed tube. The higher temperature is often necessary for the second substitution, especially if the first substituent is deactivating.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool to room temperature, concentrate the solvent, and purify the crude product by column chromatography to yield the di-substituted pyrimidine precursor. This product can then be deprotected and reacted with acryloyl chloride to install the covalent warhead.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin-layer chromatography (TLC) with UV visualization and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the consumption of starting materials and the formation of products at each step.

  • Structural Confirmation: The identity and purity of all intermediates and the final product should be rigorously confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected shifts and coupling constants in NMR, along with the accurate mass measurement, provide unambiguous structural verification.

  • Purity Assessment: Final compound purity should be assessed by HPLC, with a purity of >95% being the standard for compounds intended for biological screening.

Conclusion

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a high-value starting material for the synthesis of a wide range of kinase inhibitors. Its predictable reactivity through sequential SNAr reactions, coupled with the synthetic versatility of the 5-carbonitrile group, allows for the systematic construction of complex molecular architectures. The protocols provided herein serve as a guide for researchers and drug development professionals to leverage this powerful building block in the quest for novel and effective kinase-targeted therapies.

References

  • Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1132. [Link]

  • El-Sayed, N. A. E., & El-Gohary, N. S. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie, 340(5), 236-243. [Link]

  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 341(9), 589-596. [Link]

  • Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2012). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 17(8), 9508-9525. [Link]

  • Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Chi, Y. H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8498-8519. [Link]

  • Rosso, V. W., et al. (1998). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][6][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 9(28), 16147-16163. [Link]

  • Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Pastor-Anglada, M., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(24), 17894-17917. [Link]

  • Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7487. [Link]

  • Liu, Q., et al. (2022). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 15(1), 1-19. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Journal of Medicinal Chemistry, 65(13), 9036-9054. [Link]

  • Aslam, M. S., & Al-Ghamdi, M. A. (2022). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 23(19), 11493. [Link]

  • Fassò, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1149-1201. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. PubMed. [Link]

  • Xu, H., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(6), 1479-1500. [Link]

  • Clark, J. D., & Keane, F. M. (2020). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Best Practice & Research Clinical Rheumatology, 34(3), 101511. [Link]

  • Al-Salama, Z. T. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers, 15(5), 1599. [Link]

Sources

Method

2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the preparation of purine analogs

Application Notes & Protocols Topic: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Preparation of Purine Analogs Audience: Researchers, scientists, and drug development professionals. Guide Overview This document...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Preparation of Purine Analogs

Audience: Researchers, scientists, and drug development professionals.

Guide Overview

This document provides a comprehensive technical guide on the strategic use of 2-amino-4,6-dichloropyrimidine-5-carbonitrile as a cornerstone intermediate for the synthesis of diverse purine analogs. Purine scaffolds are central to numerous physiological processes and represent a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reaction conditions, and the strategic considerations for building libraries of potential therapeutic agents. We will detail a robust, three-stage synthetic pathway: (I) sequential, regioselective nucleophilic aromatic substitution (SNAr) to install diversity elements at the C4 and C6 positions, (II) chemical transformation of the C5-carbonitrile to a reactive intermediate, and (III) final cyclization to construct the fused imidazole ring of the purine core.

Scientific Rationale: The Versatility of the Dichloropyrimidine Scaffold

The utility of 2-amino-4,6-dichloropyrimidine-5-carbonitrile stems from the differential reactivity of its functional groups. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which activates the chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).[3] The presence of the electron-withdrawing nitrile group at C5 further enhances this reactivity.

The two chlorine atoms can be displaced sequentially, a critical feature for diversity-oriented synthesis. The first substitution typically occurs under milder conditions than the second, allowing for the introduction of two different nucleophiles in a controlled manner. This stepwise approach is fundamental to creating libraries of 2,6,9-trisubstituted purine analogs, a scaffold found in numerous potent kinase inhibitors like Roscovitine and Olomoucine.

Experimental Workflow: A Three-Stage Synthetic Strategy

The conversion of the starting pyrimidine to a substituted purine analog is a well-defined process. The workflow diagram below illustrates the logical progression from the initial substitution to the final ring formation.

G cluster_0 PART I: Sequential SNAr cluster_1 PART II: C5-Nitrile Reduction cluster_2 PART III: Purine Formation A 2-Amino-4,6-dichloro- pyrimidine-5-carbonitrile B Step 1: First SNAr (R1-NH2) A->B C 4-Amino-2-amino-6-chloro- pyrimidine-5-carbonitrile B->C D Step 2: Second SNAr (R2-NH2) C->D E 4,6-Diamino-2-amino- pyrimidine-5-carbonitrile D->E F Step 3: Reduction (DIBAL-H) E->F G 4,6-Diamino-2-amino- pyrimidine-5-carbaldehyde F->G H Step 4: Cyclization (R3-NH2) G->H I Final Purine Analog H->I

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Introduction: The Strategic Value of a Privileged Scaffold The 2-amino-4,6-dichloropyrimidine-5-carbonitrile core is a highly valuable starting material in contemporary drug discovery and medicinal chemistry. Its densely...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The 2-amino-4,6-dichloropyrimidine-5-carbonitrile core is a highly valuable starting material in contemporary drug discovery and medicinal chemistry. Its densely functionalized structure, featuring a nucleophilic amino group, an electron-withdrawing nitrile, and two distinct electrophilic chlorine atoms, presents a rich platform for the synthesis of diverse molecular architectures. This pyrimidine scaffold is a key constituent in numerous biologically active compounds, particularly kinase inhibitors, where the pyrimidine ring often serves as a hinge-binding motif.[1] The strategic, regioselective functionalization of the C4 and C6 positions via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy, enabling rapid access to libraries of complex molecules for biological screening.

This technical guide provides an in-depth exploration of three pivotal cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to 2-amino-4,6-dichloropyrimidine-5-carbonitrile. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

Regioselectivity: A Tale of Two Chlorines

The primary consideration in the cross-coupling chemistry of 2-amino-4,6-dichloropyrimidine-5-carbonitrile is the differential reactivity of the chlorine atoms at the C4 and C6 positions. In related dihalopyrimidine systems, such as 2,4-dichloropyrimidine, there is a well-established preference for substitution at the C4 position.[2][3] This selectivity is attributed to the greater electron deficiency at C4, which facilitates the oxidative addition of palladium(0), the initial step in most cross-coupling catalytic cycles.

While direct studies on 2-amino-4,6-dichloropyrimidine-5-carbonitrile are less common, we can extrapolate from existing knowledge. The presence of the amino group at C2 and the cyano group at C5 will electronically influence the pyrimidine ring. However, the fundamental electronic disparity between the C4 and C6 positions is expected to persist, generally favoring initial reactivity at the C4 position for Suzuki and Buchwald-Hartwig reactions. Conversely, for the Sonogashira coupling, there is evidence to suggest a preference for initial reaction at the C6 position on the related 2-amino-4,6-dichloropyrimidine.[4] This highlights that the specific reaction conditions and coupling partners can subtly influence the regiochemical outcome.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[5] Its mild reaction conditions and tolerance of a wide range of functional groups make it an indispensable tool in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation (R-B(OR)₂) PdII_complex->Transmetal Diorgano_PdII Ar-Pd(II)L₂-R Transmetal->Diorgano_PdII ReductElim Reductive Elimination Diorgano_PdII->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R ReductElim->Product Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 2-amino-4,6-dichloropyrimidine-5-carbonitrile, the oxidative addition of the Pd(0) catalyst is expected to occur preferentially at the more electrophilic C4-Cl bond.

Data Presentation: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages over conventional heating, including drastically reduced reaction times and often improved yields.[5] The following table provides representative conditions for a mono-arylation reaction, based on protocols for similar dichloropyrimidines.[5][6]

ParameterConditionRationale
Substrate 2-Amino-4,6-dichloropyrimidine-5-carbonitrileThe electrophilic partner.
Boronic Acid Phenylboronic Acid (1.1 equiv)The nucleophilic partner.
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective Pd(0) catalyst.
Base K₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system for Suzuki reactions.
Temperature 120 °C (Microwave)Accelerates the reaction rate.
Time 20-30 minTypical for microwave-assisted couplings.
Expected Yield 70-90%Based on analogous systems.
Experimental Protocol: Mono-Arylation via Microwave-Assisted Suzuki Coupling

This protocol outlines a general procedure for the regioselective mono-arylation at the C4 position.

Suzuki_Workflow start Start reagents Combine Substrate, Boronic Acid, Pd(PPh₃)₄, and K₂CO₃ in a microwave vial. start->reagents solvent Add degassed 1,4-Dioxane/H₂O. reagents->solvent seal Seal the vial. solvent->seal microwave Irradiate in microwave reactor (120 °C, 20-30 min). seal->microwave cool Cool to room temperature. microwave->cool extract Dilute with water and extract with Ethyl Acetate. cool->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify end Obtain 4-Aryl-2-amino-6-chloro- pyrimidine-5-carbonitrile purify->end Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal_Pd Transmetalation PdII_complex->Transmetal_Pd Diorgano_PdII Ar-Pd(II)L₂-C≡CR Transmetal_Pd->Diorgano_PdII ReductElim Reductive Elimination Diorgano_PdII->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-C≡CR ReductElim->Product Alkyne H-C≡CR CuI Cu(I)X Alkyne->CuI Deprotonation Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Transmetal_Pd Base Base Base->Alkyne Sonogashira_Workflow start Start reagents To a solution of substrate in THF/Et₃N, add Pd(PPh₃)₂Cl₂ and CuI. start->reagents degas Degas the mixture. reagents->degas alkyne Add terminal alkyne dropwise. degas->alkyne react Stir at room temperature to 50 °C until completion (monitor by TLC). alkyne->react workup Filter through Celite, concentrate, and partition between EtOAc and water. react->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate. workup->dry purify Purify by column chromatography. dry->purify end Obtain 6-Alkynyl-2-amino-4-chloro- pyrimidine-5-carbonitrile purify->end Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_Complex Ar-Pd(II)L₂(NR₂') Amine_Coord->Amido_Complex ReductElim Reductive Elimination Amido_Complex->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NR₂' ReductElim->Product Base Base Base->Amine_Coord Amine HNR₂' Amine->Amine_Coord Buchwald_Workflow start Start reagents In a Schlenk tube, combine substrate, amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos. start->reagents atmosphere Evacuate and backfill with inert gas (3x). reagents->atmosphere solvent Add anhydrous toluene. atmosphere->solvent react Heat at 110 °C with vigorous stirring (monitor by TLC/LC-MS). solvent->react cool Cool to room temperature. react->cool workup Dilute with EtOAc, filter through Celite, and concentrate. cool->workup purify Purify by column chromatography. workup->purify end Obtain 4-Amino-2-amino-6-chloro- pyrimidine-5-carbonitrile purify->end

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Synthesis of Next-Generation Agrochemicals

Introduction: Unveiling the Potential of a Versatile Pyrimidine Scaffold The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyrimidine Scaffold

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyrimidine core stands out as a privileged scaffold, forming the basis of numerous commercial fungicides and herbicides.[1] The subject of this guide, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile , is a highly functionalized and reactive building block poised for significant applications in the development of such agrochemicals.

This document serves as a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry. It delves into the synthetic utility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, providing not just protocols, but also the underlying chemical principles and strategic considerations for its use in creating potent fungicidal and herbicidal agents. The presence of two reactive chlorine atoms at the C4 and C6 positions, an amino group at C2, and an electron-withdrawing nitrile group at C5, makes this molecule a versatile platform for constructing diverse and complex molecular architectures.

Core Synthetic Principles: Harnessing the Reactivity of the Dichloropyrimidine Core

The synthetic utility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is predominantly centered around the high reactivity of the two chlorine atoms towards Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing nitrile group at the C5 position, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.

The two chlorine atoms at the C4 and C6 positions are chemically equivalent, which simplifies the initial substitution reactions. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom, allowing for the sequential and regioselective introduction of different functional groups. This step-wise functionalization is a key strategy for building molecular complexity and fine-tuning the biological activity of the target agrochemical.

Common nucleophiles employed in SNAr reactions with this scaffold include:

  • Amines (R-NH2): To introduce substituted amino groups, which are crucial pharmacophores in many anilinopyrimidine fungicides.

  • Alkoxides (R-O-): To form ether linkages, a common feature in various agrochemicals.

  • Thiolates (R-S-): To create thioether bonds, which can enhance biological activity and metabolic stability.

The choice of solvent, base, and reaction temperature are critical parameters to control the outcome of these reactions, including preventing unwanted side reactions.

Application in Fungicide Development: Proposed Synthesis of Novel Anilinopyrimidine Analogs

Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are a well-established class of agricultural fungicides that inhibit the biosynthesis of methionine in fungi.[1] The 2-amino-pyrimidine core is a key structural feature of these compounds. Here, we propose a synthetic strategy to generate novel anilinopyrimidine fungicides from 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. The rationale is to leverage the known fungicidal properties of the anilinopyrimidine scaffold while introducing the 5-cyano group as a potential new binding element or metabolic blocker.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step sequential SNAr reaction. The first step is the selective mono-substitution of one chlorine atom with a primary amine (e.g., cyclopropylamine), followed by the substitution of the second chlorine atom with a substituted aniline.

G A 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B Nucleophilic attack by primary amine (e.g., Cyclopropylamine) A->B Step 1: Mono-substitution C Intermediate: 4-Alkylamino-2-amino-6-chloro- pyrimidine-5-carbonitrile B->C D Nucleophilic attack by substituted aniline C->D Step 2: Di-substitution E Final Product: Novel Anilinopyrimidine Fungicide D->E

Caption: Proposed workflow for the synthesis of a novel anilinopyrimidine fungicide.

Experimental Protocol: Synthesis of a Representative Anilinopyrimidine Fungicide

Step 1: Synthesis of 4-Cyclopropylamino-2-amino-6-chloropyrimidine-5-carbonitrile

  • To a stirred solution of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.89 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a round-bottom flask, add potassium carbonate (1.38 g, 10 mmol).

  • Slowly add cyclopropylamine (0.57 g, 10 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield the mono-substituted intermediate.

Step 2: Synthesis of 4-Cyclopropylamino-2-amino-6-(4-methylanilino)pyrimidine-5-carbonitrile

  • To a solution of the intermediate from Step 1 (2.1 g, 10 mmol) in DMF (50 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.

  • After the evolution of hydrogen gas ceases, add 4-methylaniline (1.07 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final anilinopyrimidine fungicide.

Parameter Step 1 Step 2
Starting Material 2-Amino-4,6-dichloropyrimidine-5-carbonitrile4-Cyclopropylamino-2-amino-6-chloropyrimidine-5-carbonitrile
Nucleophile Cyclopropylamine4-Methylaniline
Base K2CO3NaH
Solvent DMFDMF
Temperature 60°C80°C
Expected Yield 75-85%60-70%

Application in Herbicide Development: Proposed Synthesis of Novel Pyrimidine-based Herbicides

The pyrimidine scaffold is also a key component of several classes of herbicides, including the highly potent sulfonylureas and pyrimidinylthio-benzoates, which act by inhibiting the acetolactate synthase (ALS) enzyme. The unique substitution pattern of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile allows for the development of novel herbicides with potentially different binding modes or improved crop selectivity.

Proposed Synthetic Workflow

Here we propose the synthesis of a novel pyrimidine-based herbicide through a sequential SNAr reaction, first with a substituted phenoxide, followed by reaction with a different amine. This approach allows for the creation of a diverse library of compounds for herbicidal screening.

G A 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile B Nucleophilic attack by substituted phenoxide A->B Step 1: O-Arylation C Intermediate: 4-Aryloxy-2-amino-6-chloro- pyrimidine-5-carbonitrile B->C D Nucleophilic attack by a secondary amine C->D Step 2: N-Alkylation E Final Product: Novel Pyrimidine-based Herbicide D->E

Caption: Proposed workflow for the synthesis of a novel pyrimidine-based herbicide.

Experimental Protocol: Synthesis of a Representative Pyrimidine-based Herbicide

Step 1: Synthesis of 4-(4-chlorophenoxy)-2-amino-6-chloropyrimidine-5-carbonitrile

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4-chlorophenol (1.29 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0°C and add sodium hydride (60% dispersion, 0.4 g, 10 mmol) in small portions. Stir until hydrogen evolution stops.

  • Add a solution of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.89 g, 10 mmol) in THF (20 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired intermediate.

Step 2: Synthesis of 4-(4-chlorophenoxy)-2-amino-6-(dimethylamino)pyrimidine-5-carbonitrile

  • Dissolve the intermediate from Step 1 (2.8 g, 10 mmol) in dimethyl sulfoxide (DMSO, 40 mL).

  • Add a 2.0 M solution of dimethylamine in THF (10 mL, 20 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to 100°C in a sealed tube for 24 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated.

  • The final product is purified by recrystallization or column chromatography.

Parameter Step 1 Step 2
Starting Material 2-Amino-4,6-dichloropyrimidine-5-carbonitrile4-(4-chlorophenoxy)-2-amino-6-chloropyrimidine-5-carbonitrile
Nucleophile 4-ChlorophenoxideDimethylamine
Base NaHK2CO3
Solvent THFDMSO
Temperature 0°C to RT100°C
Expected Yield 70-80%55-65%

Conclusion and Future Outlook

2-Amino-4,6-dichloropyrimidine-5-carbonitrile represents a powerful and versatile platform for the synthesis of novel agrochemicals. The strategic manipulation of its reactive chlorine atoms through nucleophilic aromatic substitution allows for the creation of diverse molecular libraries with potential fungicidal and herbicidal activities. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block. Further research into the derivatization of the 2-amino group and transformations of the 5-carbonitrile will undoubtedly open up new avenues for the discovery of next-generation crop protection agents.

References

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 2011. [1]

  • Process for producing 2-amino-4,6-dichloropyrimidine. Google Patents, 1990.

  • Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents, 1997.

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents, 1996.

  • N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents, 1998.

  • The Role of 4-Amino-2,6-dichloropyrimidine in Herbicide Development. Benchchem, 2023.

  • The Synergy of 2-Amino-4,6-Dichloropyrimidine and Herbicide Formulation. Benchchem, 2023.

  • 2-Amino-4,6-Dichloropyrimidine: Essential Pharma & Pesticide Intermediate. Autech Industry, 2023. [2]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 2022. [3]

  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 2013.

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega, 2023.

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 2020. [4]

  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1, 2002.

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 2021. [5]

  • 2-Amino-4,6-dichloropyrimidine. Biosynth, 2023. [6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Synthesis Overview & Core Challenges

The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is typically achieved in a two-step process. The primary challenges that impact yield and purity are found in the second step: the chlorination of the dihydroxy intermediate. Incomplete reaction, side-product formation, and aggressive reaction conditions are common hurdles.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Guanidine Hydrochloride + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine (Intermediate) A->B Base (e.g., NaOMe) Reflux in Alcohol D 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (Final Product) B->D Heat / Reflux C Phosphorus Oxychloride (POCl₃) Optional: Tertiary Amine Base

Caption: General two-step synthesis pathway.

Troubleshooting Guide: The Chlorination Step

This section addresses the most critical and problematic stage of the synthesis: the conversion of 2-amino-4,6-dihydroxypyrimidine to its dichloro derivative.

Question 1: My chlorination reaction results in a low yield of the desired 2-Amino-4,6-dichloropyrimidine. What are the primary causes and how can I fix this?

Answer: Low yield is the most frequent issue and typically stems from three sources: incomplete reaction, formation of a stable by-product, or product decomposition during work-up.

  • Cause A: Incomplete Reaction

    • Explanation: The conversion of the dihydroxy pyrimidine to the dichloro derivative requires sufficient heat and an adequate amount of active chlorinating agent. Phosphorus oxychloride (POCl₃) can degrade over time through hydrolysis if exposed to atmospheric moisture.

    • Solution:

      • Reagent Quality: Always use fresh, unopened, or properly stored POCl₃.

      • Reaction Conditions: Ensure the reaction is heated to a sufficient temperature, typically reflux (around 105-110 °C), for an adequate duration (2-8 hours).[1]

      • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cause B: By-Product Formation

    • Explanation: A major, often overlooked, cause of low yield is the formation of 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride . This occurs when the exocyclic amino group reacts with POCl₃. This by-product is stable under anhydrous reaction conditions and will not convert to the desired product without a specific hydrolysis step.

    • Solution: The "Hydrolytic Recovery" Step

      • After the initial reaction and removal of excess POCl₃ via distillation, a dedicated hydrolysis step can convert this by-product back into the desired 2-amino-4,6-dichloropyrimidine, significantly boosting the overall yield.[2]

      • Procedure: Cool the reaction residue and carefully add it to ice water. Then, stir the resulting slurry at a controlled temperature (e.g., 45-50 °C) for 2-3 hours. This targeted hydrolysis cleaves the P-N bond of the by-product while leaving the chloro groups on the pyrimidine ring intact.[2]

  • Cause C: Product Loss During Work-up

    • Explanation: POCl₃ reacts exothermically and vigorously with water, producing HCl gas.[3] Improper quenching can lead to localized overheating, causing decomposition or the formation of tarry impurities. Furthermore, the product's pH-dependent solubility can cause losses if the final pH is not controlled.

    • Solution:

      • Quenching: Always quench the reaction mixture by adding it slowly and portion-wise to a vigorously stirred vessel of crushed ice or ice-cold water. Never add water to the reaction mixture.[3]

      • pH Adjustment: After hydrolysis, the product may precipitate. Adjusting the pH to a weakly acidic range (pH 2.5-4) can optimize the precipitation of the final product before filtration.[4]

G cluster_causes Potential Causes cluster_solutions Recommended Actions Start Low Yield in Chlorination Step Cause1 Incomplete Reaction? Start->Cause1 Cause2 By-product Formation? Start->Cause2 Cause3 Work-up Issues? Start->Cause3 Sol1 • Use fresh POCl₃ • Ensure reflux temp (110°C) • Monitor by TLC Cause1->Sol1 Yes Sol2 • Add a post-reaction   hydrolysis step   (Stir in H₂O at 50°C for 3h) Cause2->Sol2 Yes Sol3 • Quench slowly onto ice • Adjust final pH to 2.5-4   before filtration Cause3->Sol3 Yes

Caption: Troubleshooting workflow for low yield.

Question 2: My reaction mixture turns into a dark, tarry residue. What's happening?

Answer: The formation of a dark, tarry residue is a clear sign of decomposition, which is almost always caused by excessive heat.

  • Explanation: While the chlorination requires high temperatures to proceed, uncontrolled heating can lead to the breakdown of the pyrimidine ring or polymerization side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Use a temperature-controlled heating mantle and a thermocouple to maintain the reaction temperature at a steady reflux. Avoid aggressive heating.

    • Consider a Solvent: While the reaction is often run neat in excess POCl₃, using a high-boiling inert solvent like ethylene dichloride can provide better temperature control and a more manageable reaction mixture.[2]

Question 3: The crude product is an oil instead of a solid, making it difficult to purify. Why?

Answer: Obtaining an oily product suggests the presence of impurities or residual reagents that are depressing the melting point.

  • Explanation: The most common culprits are residual POCl₃, by-products from its decomposition (e.g., polyphosphoric acids), or trapped solvent.

  • Troubleshooting Steps:

    • Complete POCl₃ Removal: Before the work-up, ensure all excess POCl₃ is removed under reduced pressure (vacuum distillation). This is a critical step.[3][4]

    • Thorough Washing: After filtration, wash the solid product thoroughly with cold water to remove any water-soluble impurities.

    • Purification: If the product remains oily, purification by recrystallization from a suitable solvent (like ethanol) or column chromatography on silica gel may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of a tertiary amine base (e.g., triethylamine, dimethylaniline) in the chlorination reaction?

A1: The chlorination reaction generates two equivalents of HCl for every hydroxyl group that is replaced. A tertiary amine acts as an acid scavenger, neutralizing the HCl as it forms.[4] This can prevent potential acid-catalyzed side reactions and, in some cases, accelerate the reaction. However, the reaction can also be run successfully without a base, particularly if nitrogen gas is bubbled through the mixture to drive off the HCl gas.[2]

Q2: What are the key safety precautions when working with Phosphorus Oxychloride (POCl₃)?

A2: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: As detailed in the troubleshooting section, always add POCl₃ slowly to ice/water. Never add water to POCl₃. The quench process generates significant amounts of HCl gas.[3]

Q3: Can I use other chlorinating agents like thionyl chloride (SOCl₂)?

A3: While thionyl chloride is a common chlorinating agent, phosphorus oxychloride (POCl₃) is the standard and most effective reagent for converting hydroxypyrimidines to their chloro derivatives.[5][6] The reaction mechanism and conditions are well-established for POCl₃, and its use generally provides higher yields for this specific transformation.

Optimized Experimental Protocols

The following protocols are synthesized from established literature procedures and incorporate the troubleshooting insights discussed above.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This procedure is a standard condensation reaction to form the pyrimidine ring.[7]

  • Preparation: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol.

  • Reaction: To the sodium methoxide solution, add guanidine hydrochloride.[8] Stir for 15-20 minutes to allow for the formation of free guanidine.

  • Addition: Slowly add diethyl malonate to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting solid in a minimum amount of water and adjust the pH to ~6 with 10% HCl to precipitate the product.

  • Isolation: Filter the white precipitate, wash with cold distilled water and then ethanol, and dry to obtain pure 2-amino-4,6-dihydroxypyrimidine.

Protocol 2: High-Yield Chlorination of 2-Amino-4,6-dihydroxypyrimidine

This protocol incorporates the crucial by-product hydrolysis step to maximize yield.[2]

  • Setup: In a flask equipped for reflux and distillation, add 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride (POCl₃, ~5-10 molar equivalents).

  • Optional Base: Add triethylamine (1-2 equivalents) dropwise.[2]

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-5 hours, monitoring by TLC.

  • POCl₃ Removal: After the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Hydrolysis (Yield-Boosting Step): Cool the thick residue. In a separate, well-ventilated fume hood, carefully and slowly pour the residue onto a vigorously stirred mixture of crushed ice and water.

  • Heating: Gently heat the resulting slurry to 45-50 °C and stir for 3 hours.

  • Isolation: Cool the slurry, and if necessary, adjust the pH to 2.5-4 with a base like sodium hydroxide solution to maximize precipitation.[4]

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Summary of Reaction Parameters

ParameterStep 1: CondensationStep 2: ChlorinationRationale & Key Considerations
Key Reagents Guanidine HCl, Diethyl Malonate2-Amino-4,6-dihydroxypyrimidine, POCl₃Guanidine provides the N-C-N fragment for the ring. POCl₃ is the chlorinating agent.
Base Sodium Methoxide/EthoxideTriethylamine (Optional)Strong base required to deprotonate malonate and drive condensation. Tertiary amine in Step 2 acts as an acid scavenger.
Solvent Methanol / EthanolExcess POCl₃ (neat) or Ethylene DichlorideAlcohol serves as the solvent for condensation. Neat POCl₃ is common, but a solvent can aid temperature control.[2]
Temperature Reflux (65-80 °C)Reflux (105-110 °C)Sufficient thermal energy is required for both the cyclization and the chlorination to proceed at a reasonable rate.
Reaction Time 2-6 hours2-8 hoursMonitor by TLC to determine completion and avoid unnecessary heating that could lead to decomposition.
Yield-Critical Step N/APost-reaction hydrolysis of the residueThis step converts the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride by-product to the desired product, significantly increasing yield.[2]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. Retrieved from [Link]

  • ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Amino pyrimidinones 3 a–i. Retrieved from [Link]

  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. Retrieved from [Link]

  • Sotelo, E., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2008). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. Retrieved from [Link]

  • Kappe, C. O. (2015). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central. Retrieved from [Link]

  • Liu, Y., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. Retrieved from [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Perina, D., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

  • European Patent Office. (1989). Process for producing 2-amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
  • ResearchGate. (2012). An improved synthesis of [2-14C]2, 5-dichloropyrimidine. Retrieved from [Link]

  • Iowa State University. (n.d.). The preparation of 4-amino-2,6-dichloropyrimidine from 4-aminouracil. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-4,6-dichloropyrimidine.
  • PubMed. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Welcome to the technical support center for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The presence of two reactive chlorine atoms, a basic amino group, and an electron-withdrawing nitrile group presents unique challenges and opportunities in its purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Amino-4,6-dichloropyrimidine-5-carbonitrile?

A1: The impurity profile largely depends on the synthetic route. However, for typical syntheses involving the chlorination of a dihydroxy-pyrimidine precursor, the most common impurities include:

  • Unreacted Starting Material : Such as 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile. This is a highly polar impurity.

  • Mono-hydrolyzed Species : The primary degradation product, 2-amino-4-chloro-6-hydroxypyrimidine-5-carbonitrile, can form if the compound is exposed to water during work-up or purification.[1] The two chlorine atoms are susceptible to nucleophilic attack by water, a process that can be catalyzed by both acidic and basic conditions.[1]

  • Solvolysis Byproducts : If alcohol-based solvents (e.g., methanol, ethanol) are used, corresponding methoxy or ethoxy derivatives can form via nucleophilic substitution.[1][2]

  • Residual Reagents and Salts : Reagents from chlorination steps (e.g., phosphorus oxychloride, dimethylaniline) and their salts (e.g., dimethylaniline hydrochloride) are common process-related impurities that must be removed during the work-up.[3][4]

Q2: What are the recommended general strategies for purifying the crude product?

A2: A multi-step approach is often most effective.

  • Aqueous Work-up : After synthesis, a careful aqueous work-up is crucial. This typically involves quenching the reaction mixture in ice-water and neutralizing it to precipitate the crude product.[3][5] This step removes the bulk of inorganic salts and water-soluble reagents.

  • Recrystallization : For crude material that is relatively clean, recrystallization is an efficient method. Solvents like isopropanol or ethanol have been used for similar pyrimidine derivatives.[6] A mixed solvent system, such as ethyl acetate/hexane, can also be effective for removing impurities with different polarities.[7]

  • Silica Gel Column Chromatography : This is the most versatile method for separating a mixture of impurities.[6][7] Given the compound's polarity, a careful selection of the eluent system is necessary to achieve good separation.

Q3: How should I handle and store the purified 2-Amino-4,6-dichloropyrimidine-5-carbonitrile to prevent degradation?

A3: The compound's stability is a primary concern. The chloro groups are susceptible to hydrolysis.[1] To minimize degradation:

  • Prepare solutions fresh for each experiment whenever possible.

  • If storage in solution is necessary, use aprotic solvents like acetonitrile or DMSO.

  • Store solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.

  • Protect the compound, both in solid and solution form, from prolonged exposure to light and moisture .[1]

  • Avoid storing the compound in protic solvents like water or alcohols for extended periods.[1]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC using a C18 column is a standard method.[8][9] A mobile phase of acetonitrile and water containing a small amount of an acid modifier like formic acid (0.1%) is typically used to ensure good peak shape and compatibility with mass spectrometry.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is invaluable for identifying the masses of the main product and any impurities, confirming their structures. Electrospray ionization (ESI) in positive mode is generally effective due to the basic amino group.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and ensuring the absence of proton- or carbon-bearing impurities.

  • Melting Point : A sharp melting point range is a good indicator of high purity for crystalline solids.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

IssuePossible Cause(s)Recommended Action(s)
1. Low Yield After Aqueous Work-up • Product has some solubility in the aqueous phase.• Incorrect pH during precipitation/extraction.• Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic product.• Carefully adjust the pH of the aqueous suspension to near neutral (pH ~7) to ensure complete precipitation before filtration.[3] Avoid highly acidic or basic conditions which can promote hydrolysis.[1]
2. Persistent Polar Impurities (e.g., Hydroxylated Byproduct) • Co-crystallization with the desired product.• Insufficient separation on silica gel.Recrystallization : Change the solvent system. Try a solvent pair like Dichloromethane/Hexane where the product has lower solubility than the impurity.• Chromatography : Ensure the eluent is not too polar. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the product, leaving the more polar impurity on the column.[7]
3. Product Degradation During Purification (Appearance of new spots on TLC) • Hydrolysis or solvolysis on the silica gel column.• Prolonged heating during recrystallization in a protic solvent.Chromatography : Use a less protic eluent system (e.g., Hexane/Ethyl Acetate). If streaking occurs, consider deactivating the silica gel with triethylamine (0.1-1% in the eluent) to neutralize acidic sites.• Recrystallization : Minimize the time the compound is in a hot protic solvent. Use the minimum amount of hot solvent to dissolve the product and cool it promptly.
4. Recrystallization Fails (Product oils out or no crystals form) • The solution is not supersaturated (too much solvent).• The compound is too soluble in the chosen solvent.• Cooling rate is too fast, preventing crystal nucleation.• Slowly evaporate the solvent to reach the saturation point.• Introduce an "anti-solvent"—a solvent in which the product is insoluble but is miscible with the crystallization solvent. For example, dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity appears, then allow to cool slowly.[7]• Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
5. Poor Separation During Column Chromatography Compounds move too fast (High Rf) : The eluent is too polar.• Compounds don't move (Low Rf) : The eluent is not polar enough.• Streaking/Tailing of spots : The compound is interacting strongly with the acidic silica gel.Optimize Eluent : Systematically test solvent mixtures with TLC to find an eluent that gives the target compound an Rf value of approximately 0.25-0.35 for optimal separation.[12]• Reduce Polarity : Decrease the proportion of the polar solvent (e.g., from 8:2 Hexane:EtOAc to 9:1).• Increase Polarity : Increase the proportion of the polar solvent.• Reduce Tailing : Add a small amount (0.5%) of triethylamine or pyridine to the eluent to mask the acidic silanol groups on the stationary phase.

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying 2-Amino-4,6-dichloropyrimidine-5-carbonitrile on a silica gel column.

  • Eluent Selection : Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for the desired product. This is crucial for achieving good separation.

  • Column Packing :

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[12]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[12]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution :

    • Begin elution with the selected solvent system, collecting fractions.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[7]

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution : In an Erlenmeyer flask, dissolve the crude product in a minimal volume of a hot solvent in which it is readily soluble (e.g., ethyl acetate or isopropanol).[6][7]

  • Addition of Anti-Solvent : While the solution is still warm, slowly add an anti-solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly and persistently turbid.[7] The anti-solvent should be one in which the product is poorly soluble.

  • Crystallization : Add a drop or two of the hot solvent to redissolve the turbidity and then allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Visualization of Purification Workflow

Purification_Workflow start Crude Product tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision recrystallize Recrystallization decision->recrystallize Minor impurities (different polarity) column_chrom Column Chromatography decision->column_chrom Multiple impurities or similar polarity seq_purify Sequential Purification (Column -> Recrystallization) decision->seq_purify Complex mixture or high purity needed final_product Pure Product recrystallize->final_product column_chrom->final_product seq_purify->final_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Column Chromatography

Column_Troubleshooting start Problem Observed poor_sep Poor Separation (Spots overlap) start->poor_sep streaking Streaking / Tailing start->streaking no_elution Compound Stuck on Column start->no_elution solution1 Decrease Eluent Polarity (Check TLC, Rf > 0.4) poor_sep->solution1 solution2 Add Modifier to Eluent (e.g., 0.5% Triethylamine) streaking->solution2 solution3 Increase Eluent Polarity (Check TLC, Rf < 0.1) no_elution->solution3

Caption: Troubleshooting common issues in column chromatography.

References

  • BenchChem. (n.d.). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
  • BenchChem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
  • BenchChem. (n.d.). Technical Support Center: Optimizing LC-MS Methods for 2-Amino-4,6-dichloropyrimidine-13C2 Analysis.
  • García-Reyes, B., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
  • BenchChem. (n.d.). Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision.
  • BenchChem. (n.d.). Methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyrimidine(56-05-3).
  • Perlíková, P., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.
  • Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Khan Academy. (2018). Column chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic insights and practical, field-proven advice.

Overview of the Synthetic Pathway

The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is typically achieved in a two-stage process. The first stage involves the cyclocondensation of a C3-dicarbonyl equivalent bearing a cyano group with guanidine to form the pyrimidine core, resulting in the intermediate 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile. The second stage is the chlorination of this intermediate to yield the final product. Each stage presents unique challenges and potential for side reactions that can impact yield and purity.

Synthetic_Pathway cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination Guanidine Guanidine Dihydroxy_Intermediate 2-Amino-4,6-dihydroxypyrimidine- 5-carbonitrile Guanidine->Dihydroxy_Intermediate Ethyl_Cyanoacetate Ethyl Cyanoacetate (or similar precursor) Ethyl_Cyanoacetate->Dihydroxy_Intermediate Base (e.g., NaOEt) Ethanol Final_Product 2-Amino-4,6-dichloropyrimidine- 5-carbonitrile Dihydroxy_Intermediate->Final_Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl3 or Vilsmeier Reagent) Chlorinating_Agent->Final_Product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Stage 1: Cyclocondensation to 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

This initial step forms the core heterocyclic structure. While seemingly straightforward, controlling the reaction conditions is paramount to prevent the formation of byproducts and ensure a high yield of the desired intermediate.

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction is giving a very low yield. What are the likely causes?

A1: Low yields in this step are commonly traced back to three main issues:

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical. Sodium ethoxide in ethanol is a common and effective system. The use of alcohols as solvents is often necessary to achieve full conversion and maintain a clean reaction profile, as they help to partially dissolve the product as it forms, preventing it from precipitating excessively and hindering stirring.[1]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient time. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Side Reactions: Competing reactions can consume your starting materials. The most common is the Knoevenagel condensation between two molecules of your active methylene compound (e.g., ethyl cyanoacetate) if an aldehyde impurity is present, or self-condensation under strongly basic conditions.

Q2: I'm having difficulty purifying the 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile intermediate. What is the recommended workup procedure?

A2: A key challenge is separating the product from unreacted guanidine and salts. A highly effective method involves the following steps after the reaction is complete:[1]

  • Addition of Water: Carefully add water to the reaction mixture. This will dissolve the sodium salt of your product.

  • Neutralization: Neutralize the solution with a weak acid, such as acetic acid. This will cause the desired product to precipitate quantitatively while keeping the more soluble excess guanidine in the aqueous solution.

  • Isolation: The precipitated product can then be isolated by filtration, washed with water and a suitable organic solvent (like ethanol), and dried.

Troubleshooting Guide: Cyclocondensation
Issue Potential Cause Recommended Action
Low or No Product Formation Inactive base (e.g., sodium ethoxide has degraded).Use a freshly prepared solution of sodium ethoxide.
Low reaction temperature.Ensure the reaction is maintained at the optimal temperature, typically refluxing ethanol.
Formation of an Oily Residue Instead of a Precipitate Presence of significant impurities or byproducts.Re-evaluate the purity of your starting materials. Purify the crude product using recrystallization.
Incorrect pH during workup.Carefully monitor the pH during neutralization to ensure you are at the isoelectric point of the product for maximal precipitation.
Product is Contaminated with Starting Materials Incomplete reaction.Increase the reaction time and monitor closely with TLC. Consider a slight excess of guanidine.

Stage 2: Chlorination to 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

This is often the most challenging step, with a high potential for side reactions that can significantly reduce yield and complicate purification.

Frequently Asked Questions (FAQs)

Q1: Why do standard chlorination methods with phosphorus oxychloride (POCl₃) give low yields for this substrate?

A1: While POCl₃ is a common chlorinating agent for hydroxypyrimidines, its use with 2-amino-4,6-dihydroxypyrimidine derivatives can be problematic.[1][2] The primary reason is the formation of a stable phosphorylated intermediate. The amino group at the C2 position can react with POCl₃ to form a phosphoramidic dichloride.[2] This byproduct, 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride , is often a major component of the crude product mixture when using excess POCl₃. Although this intermediate can be hydrolyzed back to the desired product during a careful aqueous workup, the process can be inefficient and lead to overall low isolated yields.[2][3]

Q2: What is the recommended, higher-yielding method for the chlorination step?

A2: An optimized and more reliable procedure involves the use of a Vilsmeier-Haack reagent .[1] This reagent, typically generated in situ from a formamide (like DMF) and a chlorinating agent (like POCl₃), serves a dual purpose: it protects the exocyclic amino group and chlorinates the hydroxyl groups. The process generally involves:

  • Reaction with Vilsmeier Reagent: The 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile is treated with the Vilsmeier-Haack reagent. This forms a (dimethylamino)methylene-protected amino group and converts the hydroxyls to chlorines.

  • Deprotection: The protecting group is then readily removed by mild acidic hydrolysis to yield the final product in much higher yields (often exceeding 80%) compared to traditional methods.[1]

Q3: My final product is unstable and degrades in solution. What are the causes and how can I prevent this?

A3: The two chlorine atoms on the pyrimidine ring are strong electron-withdrawing groups, making the carbon atoms at positions 4 and 6 highly susceptible to nucleophilic attack. The primary degradation pathways are:

  • Hydrolysis: In aqueous solutions, the chloro groups can be displaced by water to form 2-amino-4-chloro-6-hydroxypyrimidine-5-carbonitrile and eventually the dihydroxy starting material. This reaction is catalyzed by both acidic and basic conditions.[4]

  • Solvolysis: In alcoholic solvents such as methanol or ethanol, a similar nucleophilic substitution occurs, leading to the formation of the corresponding 4-methoxy/ethoxy-6-chloro or 4,6-dimethoxy/diethoxy byproducts.[4]

To mitigate degradation, it is strongly recommended to prepare solutions fresh before use . If storage is unavoidable, use an aprotic solvent (e.g., DMSO, acetonitrile) and store at -20°C or -80°C in a tightly sealed container, protected from light.[4]

Troubleshooting Guide: Chlorination
Issue Potential Cause Recommended Action
Low Yield with POCl₃ Method Formation of phosphorylated byproduct.Switch to the Vilsmeier-Haack reagent method for improved yield and cleaner reaction. If using POCl₃, perform a careful, prolonged hydrolysis during workup to convert the byproduct.[2]
Reaction temperature too high, leading to decomposition (tar formation).Maintain a controlled reaction temperature. Avoid excessive heating.
Incomplete Chlorination Insufficient chlorinating agent.Ensure an adequate molar excess of the Vilsmeier reagent or POCl₃ is used.
Presence of moisture.Use thoroughly dried glassware and starting materials. Crystalline water in the dihydroxy intermediate can consume the Vilsmeier reagent.[1]
Product Contaminated with Monochloro or Dihydroxy Species Incomplete reaction or hydrolysis during workup.Ensure the reaction goes to completion. During workup, minimize contact time with water and use cold water to quench.
Difficult Purification Presence of multiple byproducts.Purify the crude product using column chromatography on silica gel or by careful recrystallization from a suitable solvent system. HPLC can be used for analytical and preparative separation.[5]
Visualizing the Chlorination Challenge

Chlorination_Side_Reactions cluster_pocls Traditional POCl₃ Method cluster_vilsmeier Vilsmeier Reagent Method Dihydroxy 2-Amino-4,6-dihydroxypyrimidine- 5-carbonitrile Desired_Product Desired Product Dihydroxy->Desired_Product POCl₃ Phosphorylated_Byproduct Phosphorylated Byproduct Dihydroxy->Phosphorylated_Byproduct POCl₃ (Side Reaction) Protected_Intermediate Protected Dichloro Intermediate Dihydroxy->Protected_Intermediate 1. Vilsmeier Reagent High_Yield_Product Desired Product (High Yield) Protected_Intermediate->High_Yield_Product 2. Mild Acid Hydrolysis caption Comparison of chlorination pathways.

Sources

Optimization

Overcoming solubility problems with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This document provides in-depth troubleshooting strategies and an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. The recommendations provided are based on established chemical principles and solubility data from closely related structural analogs.

Troubleshooting Guide: A Systematic Approach to Solubilization

Low solubility can be a significant hurdle in experimental workflows. The following guide provides a systematic process to efficiently identify a suitable solvent system for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. The core principle is to start with the most likely solvent classes based on the molecule's structure—a polar, heterocyclic core with hydrogen bonding capabilities (amino group, nitrile) and non-polar chloro-substituents—and progressively apply more rigorous methods.

Solubility Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 start Start with Compound solvent_selection Solvent Selection Choose a primary solvent based on polarity start->solvent_selection aprotic Aprotic Polar Solvents (DMSO, DMF) solvent_selection:f1->aprotic Start Here (Highest Likelihood) protic Polar Protic Solvents (Ethanol, Methanol) solvent_selection:f1->protic Secondary Choice other Other Organic Solvents (Acetone, Acetonitrile, Toluene) solvent_selection:f1->other Tertiary Choice vortex Vortexing / Stirring (Room Temp) aprotic->vortex protic->vortex other->vortex dissolution_method Dissolution Method Apply energy to aid dissolution sonication Sonication (Brief, controlled temp) vortex->sonication If not dissolved heating Gentle Heating (e.g., 40-50°C) Monitor for degradation sonication->heating If not dissolved evaluation Evaluate Outcome heating->evaluation success Fully Dissolved Proceed with Experiment evaluation->success Yes failure Insoluble / Precipitate Re-evaluate evaluation->failure No re_evaluate Re-evaluation Consider alternative strategies failure->re_evaluate solvent_mixture Solvent Mixture (e.g., DMSO/Ethanol) re_evaluate:f1->solvent_mixture purity_check Check Purity (NMR, LC-MS) Impurity may be insoluble re_evaluate:f1->purity_check solvent_mixture->solvent_selection purity_check->start

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving 2-Amino-4,6-dichloropyrimidine-5-carbonitrile?

Answer: Based on its chemical structure and data from related compounds, the recommended starting solvents are aprotic polar solvents .

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: The molecule possesses a planar, heterocyclic structure with polar functional groups (amino, nitrile) that can interact favorably with these solvents. Structurally similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine and 4-amino-2,6-dichloropyrimidine, have demonstrated good solubility in DMF.[1][2] For instance, 4-Amino-2,6-dichloropyrimidine is soluble in DMSO up to 100 mg/mL, though this may require ultrasonic treatment.[1]

Q2: My compound did not dissolve in DMSO at room temperature. What should I do next?

Answer: If the compound does not readily dissolve with simple vortexing, you can apply energy to assist the process.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses high-frequency sound waves to break apart solid aggregates and enhance solvent interaction.

  • Gentle Heating: Warm the solution to 40-50°C while stirring. Many compounds exhibit significantly increased solubility at elevated temperatures. However, it is crucial to monitor for any color change, which could indicate thermal degradation. A related compound, 2-Amino-4,6-dichloropyrimidine, shows good solubility in hot toluene, demonstrating the utility of heat for this class of molecules.[1]

Q3: Is the compound soluble in common protic solvents like ethanol or methanol?

Answer: Yes, polar protic solvents are a viable secondary option.

  • Expectation: Solubility may be lower than in DMSO or DMF, but can still be sufficient for many applications.

  • Evidence from Analogs: Synthetic procedures for related 5-substituted 2-amino-pyrimidines specifically require methanol or ethanol as the solvent to ensure that the product remains at least partially dissolved.[3] This strongly suggests that these solvents are capable of solubilizing the core pyrimidine structure. For the related 2-amino-4-chloro-6-methoxypyrimidine, methanol and ethanol are effective solvents, with solubility increasing with temperature.[2]

Q4: What is the expected solubility in water?

Answer: The compound is expected to have very low to negligible solubility in water .

  • Rationale: While the amino and nitrile groups can participate in hydrogen bonding, the overall molecule is dominated by the non-polar dichloropyrimidine ring. Related compounds like 4-Amino-2,6-dichloropyrimidine are only slightly soluble in water.[1] The isolation steps in patented syntheses of 2-amino-4,6-dichloropyrimidine involve suspending the crude product in water to wash away water-soluble impurities, after which the insoluble product is filtered off. This confirms its poor aqueous solubility.

Q5: I've tried multiple solvents and techniques, but a solid remains. What could be the issue?

Answer: If the compound remains insoluble after attempting the steps in the troubleshooting workflow, consider these possibilities:

  • Compound Purity: The insoluble material could be an impurity from the synthesis (e.g., a polymerized byproduct or a salt). It is advisable to check the purity of your material using techniques like NMR or LC-MS.

  • Incorrect Structure: Verify that the material you have is indeed 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. The presence or absence of the 5-carbonitrile group dramatically impacts polarity and solubility.

  • Solvent Quality: Ensure your solvents are anhydrous and of high purity. For hygroscopic solvents like DMSO, using a freshly opened bottle is recommended as absorbed water can decrease the solubility of hydrophobic compounds.[1]

Q6: How should I prepare a stock solution for biological assays?

Answer: For biological applications, DMSO is the standard choice for creating high-concentration stock solutions.

ParameterRecommendationRationale & Notes
Solvent Anhydrous DMSOMinimizes compound precipitation and is compatible with most assay formats when diluted.
Concentration 10 mM to 50 mM (Test solubility first)Start by dissolving a small amount (1-2 mg) in 100-200 µL of DMSO to confirm solubility before preparing a large batch.
Preparation Use a glass vial. Add DMSO to the solid compound.Avoids potential leaching from certain plastics.
Dissolution Aid Vortex thoroughly. Use sonication if needed.Ensures complete dissolution.[1]
Storage Aliquot into single-use vials and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh approximately 1-2 mg of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile into a small glass vial.

  • Add 100 µL of the test solvent (e.g., DMSO).

  • Vortex the vial for 1 minute at room temperature. Observe for dissolution.

  • If not fully dissolved, place the vial in a sonicator bath for 5 minutes. Observe again.

  • If still not dissolved, heat the vial to 40°C in a heating block or water bath with stirring for 10 minutes.

  • Record the observation (e.g., "Soluble at RT," "Soluble with heat," "Insoluble").

  • Repeat for other solvents (DMF, ethanol, acetonitrile, etc.) to build a solubility profile.

References

  • BenchChem. (2025). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
  • Zhang, P., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • Mandić, L., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(7), 11957-11985.

Sources

Troubleshooting

Technical Support Center: Impurity Characterization in 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Synthesis

Introduction: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The purity of this intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The purity of this intermediate is paramount, as impurities can carry through to the final API, affecting its safety, efficacy, and stability. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating impurities generated during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and what are the expected major impurities?

The most prevalent industrial synthesis involves the chlorination of a 2-amino-4,6-dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[1] The nitrile group is typically introduced earlier in the synthetic sequence.

Common Impurities Include:

  • Starting Material: Unreacted 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile.

  • Mono-chloro Intermediate: 2-Amino-4-chloro-6-hydroxypyrimidine-5-carbonitrile, resulting from incomplete chlorination.

  • Hydrolysis/Solvolysis Products: The dichloro-product is highly susceptible to nucleophilic attack by water or alcohol solvents, leading to the formation of 2-amino-4-chloro-6-hydroxypyrimidine-5-carbonitrile or 2-amino-4-alkoxy-6-chloropyrimidine-5-carbonitrile, respectively.[2]

  • Over-chlorinated Species: Under harsh conditions, impurities like 2-amino-4,5,6-trichloropyrimidine can form, although this is less common for the 5-carbonitrile derivative compared to other substituted pyrimidines.[3]

Q2: My final product is off-white or yellow. What causes this discoloration?

Discoloration is often indicative of minor, highly conjugated impurities. Potential causes include:

  • Residual Base: The tertiary amine bases used (e.g., N,N-dimethylaniline) can form colored complexes or degradation products under the reaction's thermal and acidic conditions.

  • Polymeric Byproducts: Self-condensation or polymerization of the pyrimidine ring or reactive intermediates can generate colored polymeric materials, especially if the reaction temperature is not well-controlled.

  • Oxidation: The electron-rich amino group can be susceptible to oxidation, leading to colored byproducts. Ensuring an inert atmosphere (e.g., Nitrogen or Argon) during the reaction and workup can mitigate this.

Q3: I'm observing a new, unexpected peak in my HPLC analysis after leaving my sample in the autosampler overnight. What is it?

This is a classic sign of sample instability. 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is prone to degradation in solution, especially in protic solvents like methanol, ethanol, or aqueous buffers.[2] The new peak is likely a solvolysis or hydrolysis product where one of the chloro groups has been displaced by the solvent (e.g., a methoxy group from methanol or a hydroxyl group from water).

Preventative Action: Always use freshly prepared solutions for analysis. If storage is unavoidable, use aprotic solvents (e.g., acetonitrile) and store at low temperatures (2-8°C) in tightly sealed vials.[2]

Q4: What is the best initial analytical technique to quickly assess the purity of my synthesized batch?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective initial technique. It provides a rapid assessment of the number of components in the sample and their relative abundance (area percent). A standard reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is a good starting point.[4][5]

Section 2: Troubleshooting Guides & In-Depth Analysis

This section provides structured workflows for identifying and characterizing unknown impurities encountered during synthesis.

Problem: An unknown peak is consistently observed in the HPLC chromatogram of my final product.

This scenario requires a systematic approach to identify the unknown impurity. The workflow below outlines the steps from initial detection to structural elucidation.

Impurity_ID_Workflow A Unknown Peak in HPLC-UV B Step 1: LC-MS Analysis (Determine Molecular Weight) A->B Initial Investigation C Step 2: Database & Literature Search (Propose Potential Structures) B->C m/z data D Step 3: High-Resolution MS (HRMS) (Determine Elemental Formula) C->D Hypothesis Driven E Step 4: MS/MS Fragmentation (Confirm Substructures) D->E Accurate Mass F Step 5: Preparative HPLC Isolation E->F Fragmentation Pattern G Step 6: NMR Spectroscopy (¹H, ¹³C, DEPT) (Confirm Structure) F->G Isolate >1 mg H Impurity Structure Confirmed G->H Spectroscopic Data Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Degradation/Side Reactions A 2-Amino-4,6-dihydroxy- pyrimidine-5-carbonitrile B Mono-chloro Intermediate (Impurity 1) A->B POCl₃, Base (Step 1) C 2-Amino-4,6-dichloro- pyrimidine-5-carbonitrile (Product) B->C POCl₃, Base (Step 2) D Hydrolysis/Solvolysis Product (Impurity 2) C->D H₂O or ROH (Workup/Storage)

Sources

Optimization

Technical Support Center: Scaling Up 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Reactions

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this critical reaction from the bench to larger-scale production. Here, we address common challenges with in-depth, experience-driven advice and troubleshooting protocols.

Introduction: The Significance and Challenges of Scale-Up

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a vital building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1][2] Its synthesis, while manageable at the lab scale, presents significant hurdles when scaling up. These challenges often revolve around reaction kinetics, thermal management, reagent handling, and product purification. This guide provides a structured approach to identifying and solving these issues, ensuring a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the specific problems you may encounter during your scale-up experiments.

Poor Yield and Purity

Question: We're experiencing a significant drop in yield and purity of our 2-Amino-4,6-dichloropyrimidine-5-carbonitrile when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate them?

Answer: A drop in yield and purity during scale-up is a common issue, often stemming from a combination of factors related to mass and heat transfer.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters in large vessels.

  • Suboptimal Temperature Control: The larger volume-to-surface area ratio in a scaled-up reaction makes heat dissipation more challenging. Poor temperature control can lead to thermal decomposition of the product or favor side reactions.

    • Solution: Implement a robust temperature control system with a reliable heating/cooling jacket. For highly exothermic steps, consider a semi-batch process where one of the reactants is added portion-wise to better manage the heat evolution.

  • Incomplete Reactions: At a larger scale, ensuring the reaction goes to completion can be more difficult.

    • Solution: Monitor the reaction progress closely using in-process controls like HPLC or TLC.[3][4] Extend the reaction time if necessary, but be mindful of potential product degradation over extended periods.

  • Side Reactions: The formation of byproducts can become more pronounced at a larger scale. Common side products include mono-chlorinated pyrimidines and hydrolysis products.

    • Solution: Carefully control the stoichiometry of your reagents. The presence of moisture can lead to the formation of hydroxy-pyrimidines, so ensure all reagents and solvents are anhydrous.[3]

Exothermic Reactions and Temperature Control

Question: Our reaction exhibits a strong exotherm during the addition of a reagent, and we're concerned about a potential thermal runaway. How can we safely manage this on a larger scale?

Answer: Managing exotherms is critical for the safe scale-up of any chemical process, especially those involving reactive intermediates. A thermal runaway can have serious consequences.

Strategies for Thermal Management:

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1e calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe and effective cooling system.

  • Controlled Addition: As mentioned previously, adding the reactive reagent slowly and at a controlled rate is one of the most effective ways to manage an exotherm. This can be done using a syringe pump for smaller scales or a dosing pump for larger reactors.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it needs to be carefully evaluated.

  • "Reverse" Addition: In some cases, adding the reaction mixture to the reactive reagent (reverse addition) can provide better control over the exotherm.

Reagent Handling and Stoichiometry at Scale

Question: We're having trouble with the accurate addition of solid reagents and maintaining the correct stoichiometry in our large reactor. What are the best practices for this?

Answer: Accurate reagent addition is fundamental to achieving a reproducible and high-yielding reaction.

Best Practices:

  • Solid Addition: For large-scale reactions, adding solids directly to the reactor can be challenging. Consider using a solids charging system or dissolving the solid in a suitable solvent and adding it as a solution.

  • Molar Ratios: It is crucial to maintain the precise molar ratios of reactants as determined in the lab-scale experiments. Any deviation can lead to incomplete conversion or the formation of impurities.

  • Inert Atmosphere: Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Work-up and Product Isolation Challenges

Question: Our work-up procedure, which works well on a small scale, is proving to be problematic at a larger scale, leading to product loss and difficulty in isolation. What should we consider?

Answer: Work-up and product isolation are often overlooked during the initial stages of process development but can become major bottlenecks at scale.

Considerations for Scalable Work-up:

  • Quenching: The quenching of reactive reagents should be done carefully and in a controlled manner to avoid excessive heat generation and potential hazards. Adding the reaction mixture to the quenching solution is often safer than the other way around.

  • Extractions: Liquid-liquid extractions can be challenging to perform efficiently on a large scale. Ensure adequate mixing and sufficient settling time to allow for proper phase separation. The use of a continuous extractor can be a more efficient alternative for large volumes.

  • Crystallization and Filtration: The crystallization process should be optimized to yield a product with the desired particle size and morphology for easy filtration. Factors to consider include solvent selection, cooling rate, and agitation.

    • Polymorphism: Be aware that 2-Amino-4,6-dichloropyrimidine can exist in different polymorphic forms, which can affect its physical properties such as solubility and melting point.[5] Consistent crystallization conditions are key to obtaining the desired polymorph.

  • Drying: The product should be dried under appropriate conditions (temperature and vacuum) to remove residual solvents without causing thermal degradation.

Managing Impurities and Byproducts

Question: We've identified several impurities in our final product. What are the common byproducts in this reaction and how can we minimize their formation and remove them?

Answer: Understanding the impurity profile of your reaction is essential for developing an effective purification strategy.

Common Impurities and Mitigation Strategies:

  • Mono-substituted Pyrimidines: Incomplete reaction can lead to the presence of mono-chlorinated pyrimidines.

    • Mitigation: Ensure the reaction goes to completion by monitoring it closely and adjusting the reaction time or temperature as needed.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the chloro groups, forming hydroxy-pyrimidines.

    • Mitigation: Use anhydrous solvents and reagents.

  • Oligomerization Products: Under certain conditions, self-condensation of the starting material or product can occur.

    • Mitigation: Optimize the reaction temperature and reactant concentrations to minimize these side reactions.[3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A systematic screening of solvents is recommended to find the optimal conditions for recrystallization.

  • Chromatography: For the removal of closely related impurities, column chromatography may be necessary.[6] However, this is often not practical for large-scale production. Developing a robust crystallization process is generally preferred.

  • Washes: Washing the crude product with appropriate solvents can help to remove certain impurities. For example, a wash with a non-polar solvent can remove non-polar byproducts.

Experimental Protocols

Representative Lab-Scale Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Water

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-4,6-dihydroxypyrimidine.

  • Slowly add phosphorus oxychloride to the flask while stirring.

  • Carefully add N,N-dimethylaniline dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for the desired period (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Filter the resulting precipitate and wash it with cold water.

  • Dry the solid product under vacuum.

For a patented process with improved yield and shorter reaction times, refer to US Patent 5,698,695.[7]

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Causes Recommended Solutions
Poor Yield/Purity Inefficient mixing, poor temperature control, incomplete reaction, side reactions.Optimize agitation, improve temperature control, monitor reaction progress, use anhydrous reagents.
Strong Exotherm Rapid addition of reagents, highly concentrated reaction.Controlled reagent addition, use of reaction calorimetry, dilution, consider reverse addition.
Inaccurate Dosing Difficulty in handling solids at scale.Use a solids charging system or dissolve solids in a solvent for addition.
Work-up Issues Product loss during extraction, difficult filtration.Optimize quenching and extraction procedures, optimize crystallization for better filterability.
Impurities Incomplete reaction, hydrolysis, oligomerization.Ensure complete reaction, use anhydrous conditions, optimize reaction parameters, purify by recrystallization.

Visualization

Troubleshooting Workflow for Scale-Up

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of the 2-Amino-4,6-dichloropyrimidine-5-carbonitrile synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Investigation cluster_2 Solution Implementation Low Yield/Purity Low Yield/Purity Review Process Parameters Review Process Parameters Low Yield/Purity->Review Process Parameters Check Temp, Time, Stoichiometry Exotherm Control Exotherm Control Exotherm Control->Review Process Parameters Addition Rate, Concentration Isolation Issues Isolation Issues Evaluate Work-up Procedure Evaluate Work-up Procedure Isolation Issues->Evaluate Work-up Procedure Extraction, Crystallization Optimize Reaction Conditions Optimize Reaction Conditions Review Process Parameters->Optimize Reaction Conditions Analyze Impurity Profile Analyze Impurity Profile Refine Purification Method Refine Purification Method Analyze Impurity Profile->Refine Purification Method Evaluate Work-up Procedure->Refine Purification Method Successful Scale-Up Successful Scale-Up Optimize Reaction Conditions->Successful Scale-Up Improve Thermal Management Improve Thermal Management Improve Thermal Management->Successful Scale-Up Refine Purification Method->Successful Scale-Up

Caption: A general workflow for troubleshooting scale-up challenges.

Formation of Common Byproducts

This diagram illustrates the potential pathways for the formation of common impurities during the synthesis.

G 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Desired Product 2-Amino-4,6-dichloropyrimidine-5-carbonitrile 2-Amino-4,6-dihydroxypyrimidine->Desired Product POCl3, N,N-Dimethylaniline Mono-chloro byproduct Mono-chloro byproduct Desired Product->Mono-chloro byproduct Incomplete Reaction Hydroxy byproduct Hydroxy byproduct Desired Product->Hydroxy byproduct Hydrolysis (H2O)

Caption: Pathways to common byproducts in the reaction.

References

  • Cyanide - Wikipedia. Available at: [Link]

  • A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC - NIH. Available at: [Link]

  • What Is Cyanide and How Does It Impact Your Industrial Process? - SAMCO Technologies. Available at: [Link]

  • Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. Available at: [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]

  • Cyanides - Division of Research Safety - University of Illinois. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. Available at: [Link]

  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate. Available at: [Link]

  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. Available at: [Link]

  • US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this electron-deficient, yet highly versatile, heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic campaigns.

Introduction: The Unique Challenges of a Multifunctional Pyrimidine

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a valuable building block in medicinal chemistry due to its densely functionalized core. However, the presence of two chloro-substituents, an amino group, and a cyano group presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the cyano group deactivates the C-Cl bonds, making oxidative addition, often the rate-limiting step, particularly challenging.[1] Furthermore, the amino group can act as a potential ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This guide will help you navigate these challenges to achieve successful and efficient cross-coupling outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Low to No Conversion

Q1: My cross-coupling reaction with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is showing little to no conversion of the starting material. What are the primary factors to investigate?

A: Low or no conversion with this substrate is a common hurdle, primarily due to the electronically deactivated nature of the C-Cl bonds. Here’s a systematic troubleshooting approach:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source, such as Pd(OAc)₂, is fresh. For more reliable and efficient activation of the active Pd(0) species, consider using pre-catalysts like a G3 or G4 palladacycle.[1]

    • Ligand Choice: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds on electron-deficient heterocycles.[1] The use of bulky, electron-rich phosphine ligands is critical. Consider sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos).[1][3] These ligands promote the crucial oxidative addition step.[4]

    • Catalyst Loading: For challenging substrates like this, a higher catalyst loading, potentially up to 5 mol%, may be necessary to achieve a reasonable reaction rate.[1]

  • Reaction Conditions:

    • Temperature: Elevated temperatures, often in the range of 80-120 °C, are typically required to overcome the high activation barrier for the oxidative addition of the C-Cl bond.[3]

    • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[5] It is imperative to ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing your solvent and reagents.[6]

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices for cross-coupling reactions include toluene, 1,4-dioxane, and THF.[1] The presence of water and oxygen can significantly hinder the catalytic cycle.[6]

  • Base Selection:

    • Base Strength: A sufficiently strong base is crucial for the transmetalation step in Suzuki couplings or for the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[3][7] For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is a common and potent choice.[1]

    • Base Purity and Physical Form: Ensure your base is anhydrous and, if it's a solid, finely powdered to maximize its surface area and reactivity.[3]

Q2: I am attempting a Suzuki-Miyaura coupling and observing significant decomposition of my boronic acid.

A: Boronic acid decomposition, often leading to homocoupling byproducts, can compete with the desired cross-coupling reaction.[8] Consider the following to mitigate this issue:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can promote protodeboronation.

  • Base Selection: While a strong base is needed, an overly harsh base can accelerate boronic acid decomposition. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can identify the optimal balance between reactivity and stability.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any decomposition.

  • Reaction Temperature: While higher temperatures are often needed for C-Cl activation, excessively high temperatures can also accelerate boronic acid decomposition. A careful optimization of the reaction temperature is recommended.

Regioselectivity and Di-substitution

Q3: How can I control regioselectivity when attempting a mono-substitution on 2-Amino-4,6-dichloropyrimidine-5-carbonitrile?

A: Achieving regioselectivity with two identical halogens can be challenging. For dichloropyrimidines, reaction at the C4 position is often favored.[9] However, the electronic environment of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is complex. The C4 and C6 positions are both activated by the ring nitrogens and the C5-cyano group. The C2-amino group may exert some directing effect.

  • Ligand Control: The choice of ligand can be a powerful tool to influence regioselectivity. Bulky ligands can sterically hinder approach to one of the chloro-substituents. It has been shown that for some dichloropyridines, specific bulky N-heterocyclic carbene (NHC) ligands can favor reaction at the C4 position.[10]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity, favoring the more kinetically accessible position.

  • Sequential Coupling: A reliable strategy is to perform a mono-substitution, isolate the major regioisomer, and then perform a second, different coupling on the remaining chloro-substituent.

Q4: I am struggling to achieve di-substitution. After the first coupling, the second one is extremely sluggish.

A: This is a common observation. The introduction of a substituent in the first coupling can electronically and sterically hinder the second coupling. To drive the reaction to completion:

  • Increase Equivalents of the Second Coupling Partner: Use a larger excess of the second nucleophile (e.g., 2.5-3.0 equivalents).[3]

  • Increase Catalyst Loading: A second addition of the catalyst and ligand may be necessary to overcome catalyst deactivation and facilitate the more challenging second coupling.[8]

  • More Forcing Conditions: Increase the reaction temperature and prolong the reaction time for the second step.[3]

  • Stronger Base: A stronger base might be required to facilitate the second oxidative addition and subsequent steps.[3]

Catalyst Deactivation

Q5: My reaction starts well but then stalls. I suspect catalyst deactivation. What are the likely causes and solutions?

A: Catalyst deactivation is a significant issue, especially with nitrogen-containing heterocycles.[5]

  • Catalyst Poisoning by the Substrate: The nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2][5]

    • Solution: Employing bulky, electron-rich ligands can create a sterically hindered environment around the palladium, minimizing coordination from the substrate.[5] Using well-defined pre-catalysts can also be beneficial as they are often more resistant to deactivation.[11]

  • Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition and is often caused by:

    • Presence of Oxygen: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is crucial to prevent oxidation of the active Pd(0) species.[5]

    • High Temperatures: While necessary for reactivity, excessively high temperatures can accelerate catalyst decomposition.[5] It's a trade-off that needs careful optimization.

  • Ligand Degradation: Some phosphine ligands can be susceptible to degradation at high temperatures or in the presence of certain reagents. Ensure you are using a robust ligand suitable for the required reaction conditions.

Visualizing the Process

Decision Workflow for Catalyst Selection

G start Start: Cross-Coupling of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile issue Low or No Conversion? start->issue catalyst_check Check Catalyst System: - Fresh Pd Source? - Bulky, e--rich ligand (XPhos, RuPhos)? - Adequate Loading (2-5 mol%)? issue->catalyst_check Yes regio_issue Regioselectivity Issues? issue->regio_issue No conditions_check Optimize Conditions: - Increase Temperature (80-120 °C)? - Ensure Inert Atmosphere? - Dry, Degassed Solvent? catalyst_check->conditions_check base_check Evaluate Base: - Sufficiently Strong (K3PO4, Cs2CO3, NaOtBu)? - Anhydrous & Finely Powdered? conditions_check->base_check base_check->regio_issue ligand_screen Screen Bulky Ligands (Phosphines & NHCs) regio_issue->ligand_screen Yes deactivation_issue Reaction Stalls? (Catalyst Deactivation) regio_issue->deactivation_issue No temp_screen Screen Lower Temperatures ligand_screen->temp_screen temp_screen->deactivation_issue prevent_poisoning Prevent Poisoning: - Use Bulky Ligands - Consider Pre-catalysts deactivation_issue->prevent_poisoning Yes success Successful Coupling deactivation_issue->success No avoid_pd_black Avoid Pd Black: - Rigorous Degassing - Optimize Temperature prevent_poisoning->avoid_pd_black avoid_pd_black->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Product Ar-R TM_complex L-Pd(II)(Ar)(R) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination TM_complex->Product Product Formation Salt X-B(OR)2 + Base-H+ TM_complex->Salt ArX Ar-X (Dichloropyrimidine) ArX->OA_complex Boronic R-B(OR)2 (Boronic Acid/Ester) Boronic->TM_complex Base Base Base->TM_complex

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocols

The following are representative, non-optimized protocols that can serve as a starting point for your experiments. Note: These protocols should be adapted and optimized for each specific substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).[5]

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, to an oven-dried vial, add 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: Add a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.

  • Solvent and Base Addition: Add degassed THF (5 mL) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.).[3]

  • Reaction: Stir the reaction at an elevated temperature (e.g., 60-80 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, filter off any salts, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Data Summary Table: Ligand and Base Considerations

Cross-Coupling TypeRecommended LigandsCommon BasesTypical Temperature RangeKey Considerations
Suzuki-Miyaura Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)[3]K₃PO₄, Cs₂CO₃, K₂CO₃[3]80 - 120 °CAnhydrous conditions are critical to prevent boronic acid decomposition.[6]
Buchwald-Hartwig Bulky, electron-rich biaryl phosphines (e.g., BrettPhos, RuPhos), Josiphos-type ligands[1][12]NaOtBu, K₃PO₄, Cs₂CO₃[1][7]80 - 110 °CSubstrate may be sensitive to strong bases; base screening is recommended.[1]
Sonogashira (Cu-free) P(t-Bu)₃, PPh₃[3][13]Amine bases (Et₃N, DIPA)[3]60 - 100 °CCopper-free conditions avoid the formation of alkyne homocoupling byproducts.[14]

Final Remarks

The successful cross-coupling of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is highly achievable with careful consideration of the catalyst system and reaction conditions. The key to success lies in utilizing modern catalyst systems featuring bulky, electron-rich ligands to overcome the inherent low reactivity of the C-Cl bonds and to mitigate catalyst deactivation. Systematic optimization of the base, solvent, and temperature for your specific coupling partners will ultimately lead to high-yielding and reproducible results.

References

  • ACS Catalysis. (n.d.). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • ResearchGate. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • WordPress. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. (2025). troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
  • PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
  • PubMed Central. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • PubMed Central. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • MDPI. (n.d.). Microwave-Assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Organic Process Research & Development. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • SpringerLink. (n.d.). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media.
  • ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (2025). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Welcome, researchers and drug developers, to an in-depth exploration of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therape...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug developers, to an in-depth exploration of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Within this class, halogenated pyrimidines are exceptionally valuable synthetic intermediates due to their tunable reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[2][4]

This guide provides a comparative analysis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile against other structurally similar dichloropyrimidines. Our objective is not merely to present data but to elucidate the underlying electronic principles that govern their reactivity and regioselectivity. By understanding the causal relationships between substituent effects and reaction outcomes, you can better predict chemical behavior and streamline your synthetic strategies.

The Electronic Landscape of Dichloropyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of halogen substituents. For dichloropyrimidines, nucleophilic substitution generally occurs at the C2, C4, and C6 positions.[5]

The regioselectivity of these reactions is not random; it is dictated by the electronic environment of the ring, which is profoundly influenced by the nature and position of its substituents.

G cluster_0 Electronic Factors Influencing Reactivity A Substituent at C2 D Regioselectivity of Reaction (e.g., C4 vs. C2/C6) A->D Donating groups (EDG) deactivate adjacent C4/C6 B Substituent at C5 B->D Withdrawing groups (EWG) activate adjacent C4/C6 C Substituent at C6 C->D Donating groups (EDG) can reverse selectivity to C2

Caption: Logical relationship between substituent position and reaction regioselectivity.

Comparative Reactivity Analysis

We will compare our target molecule with three other dichloropyrimidines to highlight the distinct roles of amino, cyano, and other substituents.

CompoundC2-SubstituentC5-SubstituentC4/C6-Reactivity Prediction
2-Amino-4,6-dichloro- pyrimidine-5-carbonitrile -NH₂ (EDG)-CN (EWG)Highly Activated: The potent C5-cyano group strongly activates the C4 and C6 positions for nucleophilic attack.
2,4-Dichloropyrimidine -H-HModerately Activated: Lacks strong activating groups. Reactivity is inherent to the dichloropyrimidine core.
2,4-Dichloro-6-methoxypyrimidine (Example) -H-H (at C5)Selectivity Inversion: The C6-alkoxy (EDG) group deactivates C4 and directs nucleophilic attack toward the C2 position.
2,4-Dichloro-5-nitropyrimidine -H-NO₂ (EWG)Highly Activated at C4: The C5-nitro group strongly activates the adjacent C4 position for nucleophilic attack.
Subject Molecule: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

The reactivity of this molecule is a fascinating interplay of opposing electronic effects. The C2-amino group is an electron-donating group (EDG), while the C5-carbonitrile is a powerful electron-withdrawing group (EWG).

  • Activation: The cyano group at the C5 position significantly lowers the electron density at the adjacent C4 and C6 positions. This makes them highly electrophilic and exceptionally prone to nucleophilic aromatic substitution (SNAr).

  • Symmetry: The symmetrical nature of the C4 and C6 chloro-substituents simplifies the initial substitution, as they are electronically equivalent. Subsequent reactions would depend on the nature of the first incoming nucleophile.

Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that it readily undergoes SNAr reactions with various amines and alkoxides under mild conditions, underscoring the high degree of activation conferred by the C5-EWG.[6][7]

Comparison 1: 2,4-Dichloropyrimidine (The Benchmark)

This is the parent compound for many comparisons. Its reactivity is well-established:

  • Regioselectivity: In both SNAr and palladium-catalyzed cross-coupling reactions, substitution overwhelmingly favors the C4 position .[1][8][9]

  • Causality: This C4 preference is attributed to the greater electron deficiency and a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this position compared to C2.[8] The nitrogen at position 3 exerts a stronger electron-withdrawing inductive effect on the adjacent C4 than the nitrogen at position 1 does on C2.

Comparison 2: Dichloropyrimidines with a C6-EDG

When an electron-donating group like an alkoxy (-OR) or an amino (-NHR) is placed at C6 of a 2,4-dichloropyrimidine, a dramatic reversal of regioselectivity is observed.

  • Regioselectivity: Nucleophilic attack now preferentially occurs at the C2 position .[8]

  • Causality: The C6-EDG increases electron density at the C4 position, making it less electrophilic. Consequently, the C2 position becomes the most favorable site for nucleophilic attack. This demonstrates the powerful directing effect of substituents, which can override the inherent reactivity pattern of the parent ring.

Comparison 3: Dichloropyrimidines with a C5-EWG

Adding a strong electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group at the C5 position of 2,4-dichloropyrimidine has a profound activating effect.

  • Regioselectivity: The inherent preference for C4 substitution is maintained and significantly enhanced.[10]

  • Causality: The C5-EWG powerfully withdraws electron density from the entire ring, but its effect is most pronounced at the adjacent C4 and C6 positions, making them extremely susceptible to nucleophilic attack. This principle is directly applicable to our title compound.

Key Methodologies & Experimental Protocols

The versatility of dichloropyrimidines stems from their utility in a range of powerful synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing the pyrimidine core. It proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate.

G Start Dichloropyrimidine + Nucleophile (Nu⁻) Step1 Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Stabilized Intermediate) Step1->Intermediate Step2 Elimination of Leaving Group (Cl⁻) Intermediate->Step2 End Substituted Pyrimidine Step2->End

Caption: Generalized workflow for the SNAr mechanism.

Protocol: Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (This protocol is adapted from a procedure for a close analog and serves as an excellent starting point for the title compound)[6][7]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL).

  • Addition of Reagents: Add the desired amine (1.0 mmol) followed by triethylamine (1.0 mmol) to the solution.

  • Reaction: Heat the mixture under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, purify the crude product further by recrystallization or column chromatography on silica gel.

Comparative SNAr Data

SubstrateNucleophilePosition of AttackTypical YieldReference
2,4-DichloropyrimidineAmines, ThiolsC4Good-Excellent[9][11]
2,4-Dichloro-6-aminopyrimidineAminesC2Good[8]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAmines, AlkoxidesC4/C6Good[6][7]
5-Nitro-2,4-dichloropyrimidineTertiary AminesC2Mod-Excellent[10]

Note: Yields are qualitative and depend heavily on the specific nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) have revolutionized the synthesis of complex pyrimidines.[12][13]

Protocol: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine (This protocol is a generalized method based on efficient procedures for 2,4-dichloropyrimidines)[1][2]

  • Reactant Mixture: To a microwave vial, add the dichloropyrimidine (1.0 mmol), arylboronic acid (1.1-1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-5 mol%).

  • Solvent: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol/water.[14]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for a short duration (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: This reaction provides a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines.[12] The choice of palladium precursor and phosphine ligand is critical for success and can influence regioselectivity.[13][15] For challenging substrates, specialized ligands and conditions may be required to achieve high yields and selectivity.[9]

Conclusion

The reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is dominated by the powerful activating effect of the C5-cyano group, making its C4 and C6 positions prime targets for nucleophilic substitution. This stands in contrast to the benchmark 2,4-dichloropyrimidine, which shows a strong intrinsic preference for C4 substitution. Furthermore, the ability of electron-donating groups at other positions to completely reverse this regioselectivity highlights the critical importance of considering all substituents when designing a synthetic route.

By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and its relatives as versatile synthons for the construction of novel, biologically active molecules.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines.PMC - NIH.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.QM Magic Class.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.ProQuest.
  • Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.Benchchem.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.PubMed.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synfacts.
  • 2,4-Dichloropyrimidine: Reactions & Applic
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Pyrimidine | PPTX.Slideshare.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.MDPI.
  • Buchwald–Hartwig amin
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structures of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrimidine-5-carbonitriles in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrimidine-5-carbonitriles in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-amino-pyrimidine-5-carbonitrile derivatives have garnered significant attention due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the X-ray crystal structures of pyrimidine-5-carbonitrile derivatives, offering insights into the subtle yet impactful structural variations that arise from different substitution patterns.

The Foundation: Understanding Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable analytical technique that provides unambiguous determination of the three-dimensional structure of molecules.[3] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can map the electron density within the crystal and, consequently, determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. This detailed structural information is crucial for elucidating intermolecular interactions that govern crystal packing and for understanding how a molecule might interact with its biological target.

A Comparative Case Study: Structural Analysis of Two Pyrimidine-5-carbonitrile Derivatives

To illustrate the principles of a comparative crystal structure analysis, we will examine two closely related pyrimidine-5-carbonitrile derivatives whose crystal structures have been determined and compared:

  • Derivative A: (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile

  • Derivative B: (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile[4]

These compounds, while not possessing the 4,6-dichloro substitution pattern, serve as an excellent model system for demonstrating how minor changes in a substituent (phenyl vs. pyridyl) can influence the overall molecular conformation and crystal packing.

Molecular Conformation: A Tale of Two Rings

The primary difference between Derivative A and Derivative B lies in the orientation of the aromatic ring attached to the exocyclic imine nitrogen. In Derivative A, this is a phenyl group, while in Derivative B, it is a pyridyl group. This seemingly small change has a significant impact on the overall molecular geometry.[4]

The interplanar angle between the pyrimidine ring and the appended six-membered aromatic ring is a key descriptor of the molecular conformation. For Derivative A, this angle is 56.49 (6)°, while for Derivative B, it is 63.12 (3)°.[4] This difference indicates a more twisted conformation in the pyridyl-containing derivative.

The immediate substituent atoms of the pyrimidine ring in Derivative A lie close to the ring plane, with a maximum deviation of 0.103 (2) Å. In contrast, the oxo and methylsulfanyl substituents in Derivative B are more significantly displaced from the pyrimidine ring plane, by 0.203 (2) Å and 0.179 (3) Å, respectively.[4] These deviations highlight the subtle electronic and steric influences of the pyridyl nitrogen on the pyrimidine core.

Comparative Bond Lengths and Angles

A detailed comparison of bond lengths and angles within the pyrimidine core reveals a high degree of similarity between the two derivatives, as expected. However, minor variations can be observed, providing insights into the electronic effects of the substituents.

Bond/AngleDerivative A (Å/°)Derivative B (Å/°)
C2—N3Value A1Value B1
C4—C5Value A2Value B2
N1—C6—C5Value A3Value B3
N3—C2—N(amino)Value A4Value B4
Note: Specific values for bond lengths and angles would be extracted from the crystallographic information file (CIF) or the publication.[4]

The planarity of the amino group is another important structural feature. In both derivatives, the amino group is planar, which can influence its hydrogen bonding capabilities.[4]

Supramolecular Assembly: The Role of Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of intermolecular interactions, primarily hydrogen bonds. The difference in the substituent (phenyl vs. pyridyl) leads to distinct hydrogen bonding patterns and, consequently, different crystal packing arrangements.

In Derivative A, the amino hydrogens form classical hydrogen bonds with the oxygen atom of the oxo group and the nitrogen atom of the cyano group of neighboring molecules. This results in the formation of one-dimensional ribbons of molecules parallel to the b-axis of the unit cell.[4]

In contrast, the presence of the nitrogen atom in the pyridyl ring of Derivative B introduces an additional hydrogen bond acceptor site. Here, the amino hydrogens form hydrogen bonds with the oxygen atom of the oxo group and the pyridyl nitrogen atom of adjacent molecules. This hydrogen bonding scheme leads to a two-dimensional layer structure.[4]

Experimental Protocols

General Synthesis of 2-Amino-4-substituted-6-chloropyrimidine-5-carbonitriles

The synthesis of 2-amino-4,6-dichloropyrimidine-5-carbonitrile derivatives typically involves a multi-step process. A general approach is the nucleophilic substitution of one of the chlorine atoms of a 2-amino-4,6-dichloropyrimidine precursor.

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

A common starting material is 2-amino-4,6-dihydroxypyrimidine. This can be converted to 2-amino-4,6-dichloropyrimidine via chlorination using a reagent such as phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Aromatic Substitution

One of the chlorine atoms of 2-amino-4,6-dichloropyrimidine is more susceptible to nucleophilic attack. By carefully controlling the reaction conditions, a variety of nucleophiles, such as amines, can be introduced at the 4-position. For instance, reacting 2-amino-4,6-dichloropyrimidine with a primary or secondary amine in the presence of a base like triethylamine (TEA) can yield the corresponding 2-amino-4-(substituted-amino)-6-chloropyrimidine.[5]

G A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B POCl3 C 2-Amino-4-(substituted-amino)-6-chloropyrimidine B->C R2NH, TEA

General Synthetic Pathway.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. A common method for small organic molecules is slow evaporation from a suitable solvent.

Protocol for Slow Evaporation:

  • Solvent Selection: The compound should be dissolved in a solvent in which it is moderately soluble. The ideal solvent will allow for slow evaporation over several days.

  • Preparation of a Saturated Solution: A nearly saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.

  • Filtration: The solution is filtered to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

  • Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent. The vial should be left undisturbed in a location with minimal temperature fluctuations and vibrations.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a spatula or by decanting the solvent.

G cluster_0 Crystallization Workflow A Dissolve Compound in Suitable Solvent B Prepare a Saturated/Near-Saturated Solution A->B C Filter Solution B->C D Slow Evaporation C->D E Crystal Formation D->E F Harvest Single Crystals E->F

Workflow for Single Crystal Growth.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the X-ray crystal structures of 2-amino-pyrimidine-5-carbonitrile derivatives. The detailed analysis of two model compounds demonstrates how subtle changes in chemical structure can lead to significant differences in molecular conformation and crystal packing. This deep structural understanding is invaluable for medicinal chemists aiming to design next-generation therapeutics. Future work in this area should focus on systematically synthesizing a broader range of 2-amino-4,6-dichloropyrimidine-5-carbonitrile derivatives and determining their crystal structures. This will enable the development of a comprehensive structure-property relationship database, which will be a powerful tool for accelerating drug discovery efforts targeting kinases and other enzymes.

References

  • He, L., & Kang, B. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(7), o3289.
  • Baum, B., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(15), 6003-6014.
  • Gotor, V., et al. (2017). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 60(17), 7343-7362.
  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3468.
  • Saeed, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7501.
  • Ballard, A., & Johnson, T. B. (1942). PYRIMIDINES. CXL. THE STRUCTURE OF THE SO-CALLED “2-AMINO-4-CHLOROPYRIMIDINE-6-CARBOXYLIC ACID”. Journal of the American Chemical Society, 64(4), 794–797.
  • Elgemeie, G. H., et al. (2021). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile.

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Derivatives

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases and a plethora of clinically significant drugs.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases and a plethora of clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Within this diverse family, the 2-Amino-4,6-dichloropyrimidine-5-carbonitrile core represents a particularly compelling starting point for drug discovery. The presence of reactive chlorine atoms at the C4 and C6 positions allows for versatile functionalization, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative framework for the in vitro evaluation of novel derivatives stemming from this scaffold, focusing on methodologies to assess their potential as anticancer agents. We will delve into the rationale behind key assays, provide detailed, self-validating protocols, and present comparative data to guide researchers in identifying promising lead compounds.

Comparative In Vitro Anticancer Evaluation

The primary goal in early-stage anticancer drug discovery is to identify compounds that selectively inhibit the growth of cancer cells without harming healthy cells. This section outlines a logical, tiered approach to screening 2-Amino-4,6-dichloropyrimidine-5-carbonitrile derivatives, starting with broad cytotoxicity screening and progressing to more mechanistic assays.

Primary Screen: Assessing General Cytotoxicity with the MTT Assay

The first crucial step is to determine the cytotoxic potential of the synthesized derivatives against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[4][5]

Objective & Rationale: The MTT assay measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] By comparing the metabolic activity of cells treated with a compound to untreated controls, we can quantify the compound's effect on cell viability and calculate an IC50 value (the concentration at which 50% of cell viability is inhibited). This value is a key metric for comparing the potency of different derivatives.[7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be sufficient for the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5][8]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm can be used to subtract background noise.[5][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity (IC50, µM)

DerivativeA549 (Lung Cancer)MCF-7 (Breast Cancer)LoVo (Colon Cancer)[9]NHDF (Normal Fibroblasts)[9]
Parent Scaffold >100>100>100>100
Derivative A (e.g., 4-fluoroaniline substitution) 15.221.418.585.1
Derivative B (e.g., 4-methoxyaniline substitution) 5.89.17.345.6
Derivative C (e.g., 3,4-dichloroaniline substitution) 2.54.33.112.3
Doxorubicin (Positive Control) 0.80.50.61.2

This is example data. Actual results will vary.

Interpretation: A lower IC50 value indicates higher potency.[10] The ideal derivative will show high potency against cancer cell lines (low IC50) and low potency against normal cell lines like NHDF (high IC50), indicating a favorable therapeutic index. In the example above, Derivative C is the most potent but also shows the most toxicity to normal cells, whereas Derivative B offers a better balance of potency and selectivity.

Mechanistic Insight: Apoptosis vs. Necrosis Determination

Once cytotoxic derivatives are identified, the next logical step is to understand how they are killing the cancer cells. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is generally the preferred mechanism for an anticancer drug.[11]

Objective & Rationale: The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In healthy cells, a phospholipid called phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[11] During early apoptosis, PS flips to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[11][13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed 1. Seed Cells (1x10^6 in T25 flask) treat 2. Treat with Derivative (IC50 concentration, 48h) seed->treat harvest 3. Harvest Cells (Collect supernatant & trypsinize) treat->harvest wash 4. Wash Cells (2x with cold 1X PBS) harvest->wash resuspend 5. Resuspend Cells (100 µL of 1X Binding Buffer) wash->resuspend Centrifuge & resuspend pellet stain 6. Add Stains (5 µL Annexin V-FITC + 5 µL PI) resuspend->stain incubate 7. Incubate (15 min, Room Temp, Dark) stain->incubate add_buffer 8. Add Binding Buffer (400 µL) incubate->add_buffer analyze 9. Analyze via Flow Cytometry (Within 1 hour) add_buffer->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Comparative Data Analysis: Quantifying Cell Death Mechanisms

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control 95.12.52.4
Derivative B (IC50) 40.245.314.5
Derivative C (IC50) 35.515.149.4
Staurosporine (Positive Control) 10.750.838.5

Interpretation: An ideal anticancer compound should induce a significant increase in the early apoptotic population (Annexin V+/PI-).[12] In the example, Derivative B is a potent inducer of apoptosis, with a large population of cells in the early stages. Conversely, Derivative C causes a massive shift to the late apoptotic/necrotic population, which can sometimes be associated with inflammatory responses in vivo and may be less desirable.

Target Validation: Kinase Inhibition Profiling

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[14][15]

Objective & Rationale: After identifying a derivative that induces apoptosis, it is crucial to investigate its potential molecular target. An in vitro kinase inhibition assay measures the ability of a compound to block the activity of a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase. A reduction in phosphorylation in the presence of the compound indicates inhibition. Screening against a panel of relevant kinases (e.g., those in the RAF/MEK/ERK pathway) can reveal the compound's selectivity profile.[10]

Experimental Protocol: Homogeneous Kinase Assay (Example)

  • Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[7]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Methods like fluorescence polarization (FP) are common; when the small fluorescent peptide is phosphorylated and binds to a specific antibody, the resulting larger complex tumbles more slowly, increasing the polarization of emitted light.[16]

  • Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 value for each kinase.

Data Presentation: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetDerivative BDerivative CSunitinib (Reference Inhibitor)[10]
B-Raf 2518-
VEGFR-2 859580[10]
PDGFR-β 70652[10]
c-Kit 1501204[10]
EGFR >10,000>10,000>10,000

Interpretation: This profile helps elucidate the mechanism of action and selectivity. Derivative B shows potent inhibition of B-Raf, a key kinase in melanoma, with weaker activity against other kinases. This suggests a relatively selective profile. Derivative C is slightly more potent against B-Raf but shows similar off-target activity. The high IC50 values against EGFR indicate selectivity over that particular kinase. This data is critical for selecting compounds for further development and predicting potential efficacy and side effects.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the in vitro comparison of novel 2-Amino-4,6-dichloropyrimidine-5-carbonitrile derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify lead compounds with desirable potency, selectivity, and a defined mechanism of action. Derivatives demonstrating a high therapeutic index, a strong pro-apoptotic profile, and selective inhibition of a cancer-relevant kinase (like Derivative B in our examples) should be prioritized for further preclinical evaluation, including in vivo efficacy and safety studies.[15] The versatility of the pyrimidine scaffold ensures that continued synthetic exploration and rigorous in vitro testing will continue to yield promising candidates for the next generation of targeted cancer therapies.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. Available from: [Link]

  • NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • PLOS One. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Available from: [Link]

  • ijrpr. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Available from: [Link]

  • ResearchGate. Pyrimidine derivatives as anticancer agents. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Revista Electronica de Veterinaria. A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Available from: [Link]

  • NIH. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Analogs

The 2-amino-4,6-dichloropyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds. Its inher...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-4,6-dichloropyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds. Its inherent reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic aromatic substitution (SNAr), combined with the electronic properties imparted by the amino and cyano groups, makes it an attractive starting point for generating diverse chemical libraries. This guide provides an in-depth analysis of the structure-activity relationships of its analogs, drawing on experimental data to elucidate the impact of structural modifications on biological outcomes, with a focus on their applications as kinase inhibitors and other therapeutic agents.

The Core Scaffold: Chemical Reactivity and Biological Significance

The 2-amino-4,6-dichloropyrimidine core is a key building block in the synthesis of various heterocyclic compounds.[1][2] The two chlorine atoms at the C4 and C6 positions are susceptible to regioselective nucleophilic substitution, allowing for the introduction of various functional groups.[1][3] This reactivity is central to the derivatization of the scaffold and the exploration of its chemical space. The pyrimidine ring itself is a fundamental component of nucleic acids, and its analogs have found broad applications as anticancer, antiviral, and anti-inflammatory agents.[4][5][6]

General Synthetic Strategy

The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines often begins with the condensation of monosubstituted malonic acid diesters with guanidine to form 5-substituted 2-amino-4,6-dihydroxypyrimidines.[4] Subsequent chlorination, typically using a Vilsmeier-Haack-Arnold reagent like phosphoryl chloride (POCl₃), yields the desired 2-amino-4,6-dichloropyrimidine analogs in high yields.[4]

Structure-Activity Relationship Analysis

The biological activity of 2-amino-4,6-dichloropyrimidine-5-carbonitrile analogs is profoundly influenced by the nature of the substituents at the C2, C4, and C6 positions, as well as modifications to the C5-carbonitrile group.

Modifications at the C4 and C6 Positions: The Gateway to Diversity

The chlorine atoms at the C4 and C6 positions are the primary sites for diversification through SNAr reactions.[1] The introduction of different nucleophiles, such as amines, allows for the synthesis of libraries of compounds with varied physicochemical properties and biological activities.[3]

A notable application of this scaffold is in the development of kinase inhibitors.[6][7][8] Certain analogs can act as covalent inhibitors by forming a bond with a non-catalytic cysteine residue in the ATP binding pocket of the kinase.[7] For instance, a series of chloropyrimidines were identified as covalent inhibitors of the C-terminal kinase domain of Mitogen- and stress-activated protein kinase 1 (MSK1), where the 2-chloro moiety is displaced by a cysteine residue (Cys440).[7]

The nature of the substituent introduced at the C4 or C6 position dictates the potency and selectivity of the inhibitor. For example, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a related scaffold enhanced both potency and bioavailability.[8]

Derivatives of 2-amino-4,6-dichloropyrimidine have demonstrated significant anti-inflammatory properties by inhibiting immune-activated nitric oxide (NO) production.[4] A study on 5-substituted analogs revealed that the dichlorinated pyrimidines were active, while their dihydroxy counterparts were not.[4] The most potent compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM.[4]

Table 1: Inhibitory Effect of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide Production [4]

CompoundSubstituent at C5IC₅₀ (µM)
B1-H9
B2-CH₃15
B3-CH₂CH₃12
B4-(CH₂)₂CH₃11
B5-CH(CH₃)₂36
B9-CH(CH₃)CH₂CH₃25
B10-F2
Modifications at the C2-Amino Group

While the C4 and C6 positions are the most common sites for modification, the C2-amino group also plays a crucial role in modulating biological activity. In the development of selective A₁ adenosine receptor (A₁AR) antagonists, a large library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was synthesized.[9] The introduction of a methyl group at the exocyclic amino group was found to be a prominent factor in achieving high A₁AR selectivity.[9]

The Role of the C5-Carbonitrile Group

The C5-carbonitrile group is a key feature of this scaffold, contributing to the electronic properties of the ring and often participating in key interactions with biological targets. In the context of anticancer agents, pyrimidine-5-carbonitrile derivatives have been investigated as apoptosis inducers through the inhibition of the PI3K/AKT signaling pathway.[10] Furthermore, 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as EGFR inhibitors.[11]

Experimental Protocols

General Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines[5]
  • Step 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines. A mixture of the appropriate monosubstituted malonic acid diester and guanidine is refluxed in the presence of excess sodium ethoxide in ethanol. The resulting precipitate is collected, dissolved in water, and acidified with acetic acid to yield the 2-amino-4,6-dihydroxypyrimidine analog.

  • Step 2: Chlorination to 5-Substituted 2-Amino-4,6-dichloropyrimidines. The 2-amino-4,6-dihydroxypyrimidine analog is treated with a Vilsmeier-Haack-Arnold reagent, such as phosphoryl chloride (POCl₃) in the presence of dimethylformamide (DMF). The reaction mixture is heated, and upon completion, poured onto ice. The resulting precipitate is filtered, washed with water, and dried to afford the final 5-substituted 2-amino-4,6-dichloropyrimidine.

In Vitro Nitric Oxide (NO) Assay[5]
  • Cell Culture: Mouse peritoneal cells are harvested and cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compounds.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.

  • NO Measurement: After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of NO inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

General Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization A Core Scaffold (2-Amino-4,6-dichloropyrimidine) B Analog Library Generation (S_NAr Reactions) A->B Diversification at C4/C6 C Biological Assays (e.g., Kinase, NO inhibition) B->C D Determine IC50/EC50 C->D E SAR Analysis D->E F Lead Optimization E->F F->B Iterative Design G In Vivo Studies F->G

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of 2-amino-4,6-dichloropyrimidine analogs.

Key SAR Insights for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Analogs

SAR_Summary Core 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Core C2-Amino C4/C6-Dichloro C5-Carbonitrile C2_Mod C2-Amino Modifications - Methylation enhances A1AR selectivity Core:c2->C2_Mod C46_Mod C4/C6-Dichloro Modifications - S_NAr with amines for kinase inhibitors - Covalent cysteine targeting - Varied substituents for anti-inflammatory activity Core:c46->C46_Mod C5_Mod C5-Carbonitrile Modifications - Essential for PI3K/AKT inhibition - Key for EGFR inhibition Core:c5->C5_Mod

Caption: A summary of key structure-activity relationship trends for 2-amino-4,6-dichloropyrimidine-5-carbonitrile analogs.

Conclusion and Future Perspectives

The 2-amino-4,6-dichloropyrimidine-5-carbonitrile scaffold and its analogs represent a fertile ground for drug discovery. The ease of synthetic modification, particularly at the C4 and C6 positions, allows for the generation of large and diverse compound libraries. SAR studies have demonstrated that subtle changes to the substituents on the pyrimidine ring can lead to significant alterations in biological activity, enabling the fine-tuning of potency and selectivity against various targets, including kinases and enzymes involved in inflammatory pathways. Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles, leveraging the foundational SAR knowledge outlined in this guide. The exploration of novel substitutions and the use of computational modeling will undoubtedly accelerate the discovery of new therapeutic agents based on this versatile scaffold.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022-06-25).
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC.
  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Deriv
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
  • SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28 - ResearchG
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - ACS Figshare.
  • 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 - Biosynth.
  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual arom
  • 2-Amino-4,6-dichloropyrimidine 98 56-05-3 - Sigma-Aldrich.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC. (2024-02-13).
  • Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery.
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023-05-30).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, procedural frame...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, procedural framework for the safe disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, ensuring the protection of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to instill a culture of safety and compliance, reflecting our commitment to value beyond the product itself.

Understanding the Hazard Profile of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a halogenated heterocyclic compound that presents several risks that dictate its handling and disposal requirements.

Hazard Identification and Consequences:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation. Direct contact can lead to redness, pain, and in the case of eye exposure, potential long-term damage.

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation. Therefore, handling should always be conducted in a well-ventilated area, preferably a chemical fume hood.

  • Hazardous Decomposition: During combustion or thermal decomposition, this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas. This is a critical consideration for the selection of the disposal method.

  • Environmental Hazards: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination. Halogenated organic compounds (HOCs) can be toxic to aquatic life and may bioaccumulate.

The following table summarizes the key hazard information for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.IrritantP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation Causes serious eye irritation.IrritantP264, P280, P305+P351+P338, P337+P317
Respiratory Tract Irritation May cause respiratory irritation.IrritantP261, P271, P304+P340, P312, P403+P233, P405

The Cornerstone of Safe Disposal: Waste Segregation and Collection

The foundation of a compliant and safe chemical waste disposal program lies in the meticulous segregation of waste streams at the point of generation. This practice prevents dangerous chemical reactions and facilitates proper treatment and disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: All solid waste contaminated with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Compatibility: The waste container must be chemically resistant to the waste it contains. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon the first item of waste being added. The label must include the full chemical name ("2-Amino-4,6-dichloropyrimidine-5-carbonitrile"), the accumulation start date, and the associated hazard pictograms.

  • Incompatible Waste: Crucially, do not mix this waste with incompatible materials. This compound is incompatible with strong oxidizing agents and strong acids. Mixing can lead to vigorous, exothermic reactions.

  • Liquid Waste: Any liquid waste containing 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, such as from reaction work-ups or cleaning of glassware, should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

The Definitive Disposal Pathway: High-Temperature Incineration

Given its chemical structure as a halogenated organic compound, the recommended and most environmentally sound method for the final disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is high-temperature incineration.

The Rationale for Incineration:

Standard combustion temperatures are insufficient to completely destroy halogenated organic compounds and can lead to the formation of highly toxic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). To ensure the complete destruction of these molecules and prevent the formation of such persistent organic pollutants, specialized high-temperature incineration is required. For hazardous waste containing more than 1% of halogenated organic substances, a temperature of at least 1100 °C is necessary. These facilities are equipped with advanced flue gas scrubbing systems to neutralize the acidic gases, such as hydrogen chloride, that are produced during combustion.

Disposal Workflow:

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile.

G cluster_0 Step 1: At the Bench cluster_1 Step 2: In the Laboratory cluster_2 Step 3: Final Disposal start Generation of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe collect_waste Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect_waste check_incompatible Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect_waste->check_incompatible store_waste Store in a Secure, Ventilated Hazardous Waste Satellite Accumulation Area check_incompatible->store_waste waste_pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Company store_waste->waste_pickup transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) waste_pickup->transport incineration High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing transport->incineration end Complete and Compliant Disposal incineration->end

Caption: Workflow for the safe disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a respirator if the spill generates dust.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Concluding Remarks: A Commitment to Safety and Responsibility

The proper disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is not merely a procedural task but a reflection of our collective responsibility as scientists to uphold the highest standards of safety and environmental stewardship. By adhering to the protocols outlined in this guide, you contribute to a safer laboratory environment and a healthier planet. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the compound.

References

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 31(2), 1633–1638. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Carl ROTH. (n.d.).
Handling

A Senior Application Scientist's Guide to Handling 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: From Personal Protection to Disposal

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. For researchers handling potent compounds like 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a robust safety prot...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. For researchers handling potent compounds like 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a robust safety protocol is not merely a procedural formality; it is an integral part of rigorous and reproducible science. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety principles and regulatory standards. Our focus extends beyond simple instruction to elucidate the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Profile: Understanding the Intrinsic Risks

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a halogenated pyrimidine derivative, a class of compounds frequently utilized in medicinal chemistry for its versatile reactivity. However, its chemical structure also confers specific hazards that dictate our handling protocols. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] A comprehensive understanding of its hazard classification is the first step in mitigating exposure.

Hazard ClassificationDescriptionPrimary Exposure RouteGHS Hazard Statement
Skin Irritation Causes skin irritation upon direct contact.[1][2][3]DermalH315: Causes skin irritation
Serious Eye Irritation Causes serious and potentially damaging eye irritation.[1][2][3]OcularH319: Causes serious eye irritation
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]InhalationH335: May cause respiratory irritation

This table summarizes the primary hazards associated with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, forming the basis for the personal protective equipment recommendations that follow.

The Core Directive: A Multi-layered PPE Strategy

Given the irritant nature of this compound, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The goal is to establish multiple barriers between the researcher and the chemical, minimizing the risk of accidental exposure. Each component of the PPE ensemble is selected to counter a specific hazard identified above.

Since 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a solid that can form dust, preventing inhalation is paramount.[1] All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize airborne particulates.

  • For low-dust activities inside a fume hood: A NIOSH-approved N95 respirator is sufficient to protect against aerosolized particles.

  • For activities with a higher potential for dust generation or in case of a spill: A half-mask or full-face air-purifying respirator (APR) with P100 (HEPA) filters should be used.[4] Surgical masks are not appropriate as they do not provide a seal and offer minimal protection from chemical dust.[4]

The risk of serious eye irritation necessitates robust protection.[5][6][7] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when handling the compound.

  • Recommended for splash-risk activities: When handling solutions or during procedures with a higher risk of splashing (e.g., transfers, reactions), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.[8]

Direct skin contact is a primary route of exposure.[5][6][7] Therefore, selecting the appropriate gloves is critical. Due to the nature of chemical handling, a double-gloving technique is strongly recommended.[4] This practice minimizes the risk of exposure if the outer glove is breached and allows for safe removal of the contaminated outer layer without compromising the dermal barrier.

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A chemically resistant glove, such as thicker nitrile or neoprene gloves. Ensure the gloves have been tested against similar chemical classes. Always check the manufacturer's compatibility data.

  • Procedure: Change the outer gloves frequently, especially if contamination is suspected. Never wear gloves outside of the immediate work area to prevent the spread of contamination.[4]

A fully buttoned, cuffed laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or significant dust generation, consider using a disposable chemical-resistant gown.[5][6][7] This prevents the compound from contaminating personal clothing, which could otherwise become a secondary source of exposure.

Operational Plan: Step-by-Step PPE Protocol

The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don the laboratory coat or disposable gown, ensuring it is fully fastened.

  • Respiratory Protection: If required, fit your N95 or air-purifying respirator. Perform a seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.

This process is designed to contain contaminants and prevent them from touching your skin or clean clothes.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown and roll it downwards from the shoulders, turning it inside out as you go. Dispose of it in the appropriate waste stream.

  • Eye and Face Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Respiratory Protection: Remove the respirator from the back of your head.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of waste are crucial for laboratory and environmental safety.

  • Chemical Waste: All unused 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[9][10]

  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, disposable gowns, and absorbent pads, must be disposed of in a designated cytotoxic or hazardous chemical waste container.[9][11] Do not mix this with regular laboratory trash.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the size and nature of the spill (solid or liquid).

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described above, including respiratory protection.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or a material like vermiculite to prevent dust from becoming airborne.[5][12]

    • For Liquids: Surround the spill with absorbent material to prevent it from spreading.

  • Clean-Up: Working from the outside in, carefully collect the spilled material and absorbent using scoops or forceps. Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[10][12]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water.[12] The choice of decontaminant may depend on the specific laboratory protocols, but a detergent solution is often a first step.[13] All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department according to your institution's policies.

Visual Workflow: Decision-Making for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal start Start: Handling Task Identified risk_assessment Assess Risk: - Dust/Aerosol Potential? - Splash Hazard? start->risk_assessment ppe_selection Select Appropriate PPE (Goggles, Double Gloves, Lab Coat, Respirator as needed) risk_assessment->ppe_selection fume_hood Verify Fume Hood Certification and Airflow ppe_selection->fume_hood don_ppe Don PPE (Correct Sequence) fume_hood->don_ppe handling Perform Chemical Handling in Fume Hood don_ppe->handling spill_check Spill Occurred? handling->spill_check cleanup Execute Spill Cleanup Protocol spill_check->cleanup Yes continue_work Continue Work spill_check->continue_work No cleanup->handling waste_seg Segregate Waste: - Chemical - Contaminated Solids continue_work->waste_seg doff_ppe Doff PPE (Correct Sequence) waste_seg->doff_ppe decon Decontaminate Work Area and Reusable Equipment doff_ppe->decon hand_wash Wash Hands Thoroughly decon->hand_wash end End of Procedure hand_wash->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Reactant of Route 2
2-Amino-4,6-dichloropyrimidine-5-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.